molecular formula C7H7BrClNO2 B2433396 3-Amino-2-bromobenzoic acid;hydrochloride CAS No. 2418694-21-8

3-Amino-2-bromobenzoic acid;hydrochloride

Cat. No.: B2433396
CAS No.: 2418694-21-8
M. Wt: 252.49
InChI Key: CFKPAEAJGBCGQN-UHFFFAOYSA-N
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Description

3-Amino-2-bromobenzoic acid;hydrochloride is a useful research compound. Its molecular formula is C7H7BrClNO2 and its molecular weight is 252.49. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2-bromobenzoic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-bromobenzoic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-bromobenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2.ClH/c8-6-4(7(10)11)2-1-3-5(6)9;/h1-3H,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKPAEAJGBCGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Br)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Amino-2-Bromobenzoic Acid Hydrochloride: Structural Dynamics, Syntheses, and Applications in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of modern rational drug design, the synthesis of highly functionalized, sterically constrained heterocycles heavily relies on the availability of rationally designed building blocks. 3-Amino-2-bromobenzoic acid hydrochloride (and its corresponding free base) serves as a trifunctional, highly regioselective scaffold. By juxtaposing a nucleophilic amine, an electrophilic aromatic substitution site (via the C2-bromine), and a versatile carboxylate handle within a sterically congested 1,2,3-contiguous arrangement, this molecule unlocks access to privileged pharmaceutical cores such as functionalized quinazolinones, indazoles, and anthranilic acid derivatives.

This whitepaper dissects the physicochemical properties, structural causality, and self-validating experimental workflows essential for leveraging this compound in robust bench-to-scale applications.

Molecular Architecture & Physicochemical Baseline

Understanding the divergence between the free base and the hydrochloride salt is foundational to controlling reaction trajectories. The C2-bromine atom enforces a severe out-of-plane dihedral twist on both the C1-carboxylic acid and C3-amino groups due to van der Waals repulsion. This pre-organized conformation is highly advantageous for driving intramolecular cyclizations, as it restricts rotational degrees of freedom and lowers the entropic penalty of macrocyclization.

Structural Data & Compound Comparison

The following table synthesizes the distinct physicochemical identities of the free base versus the hydrochloride salt to inform proper procurement and bench utilization,[1]:

Property3-Amino-2-bromobenzoic acid (Free Base)3-Amino-2-bromobenzoic acid hydrochloride
CAS Number 168899-61-42418694-21-8
Molecular Formula C₇H₆BrNO₂C₇H₇BrClNO₂
Molecular Weight 216.03 g/mol 252.50 g/mol
SMILES Nc1cccc(C(O)=O)c1BrCl.Nc1cccc(C(O)=O)c1Br
Physical State SolidCrystalline Solid
Storage Constraint Sensitive to auto-oxidation (Dark/Inert gas)Highly stable at room temperature

Causality in Experimental Choices: The Case for the Hydrochloride Salt

A common pitfall in synthetic workflows involving electron-rich anilines is rapid oxidative degradation (auto-oxidation) upon exposure to atmospheric oxygen and ambient light, leading to poor yields and complex tar-like byproducts.

Expertise & Experience: Selecting the hydrochloride salt (CAS 2418694-21-8) over the free base is a calculated experimental choice. Protonation of the primary amine to an ammonium ion (


) functionally strips electron density from the aromatic ring, deactivating it against oxidative degradation and extending shelf life indefinitely. Furthermore, from a process chemistry standpoint, the hydrochloride salt provides a highly favorable solubility profile. It remains sequestered in aqueous phases during preliminary extraction steps, allowing non-basic lipophilic impurities to be washed away prior to in situ freebasing.

Chemoselective Functionalization Workflow

The true utility of 3-Amino-2-bromobenzoic acid hydrochloride lies in the precise, chemoselective manipulation of its three functional groups. The standard logic dictates targeting the most reactive handle first (the carboxylic acid via amidation or esterification), followed by transition-metal catalysis at the C2-bromine, and finalizing with the protected or derivatized C3-amine.

G A 3-Amino-2-bromobenzoic Acid HCl (CAS: 2418694-21-8) B 1. Neutralization & Freebasing (Sat. NaHCO3 / EtOAc) A->B pH > 7.5 C 2. Carboxyl Activation (EDC·HCl / HOBt) B->C Amidation D 3. Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald at C2-Br) C->D C-C/C-N Bond Formation E 4. Intramolecular Cyclization (Heterocyclic Core Assembly) D->E Thermal Condensation

Figure 1: Stepwise, chemoselective derivatization workflow for 3-Amino-2-bromobenzoic acid.

Self-Validating Experimental Protocol: Quinazolinone Core Assembly

This protocol outlines a continuous sequence from the HCl salt to a functionalized heterocyclic core, constructed as a self-validating system. At each phase, the physical or spectroscopic reaction provides a definitive "success state" to prevent the propagation of failed intermediates.

Phase 1: Freebasing and Amide Activation
  • Preparation: Suspend 3-Amino-2-bromobenzoic acid hydrochloride (1.0 eq) in a biphasic mixture of Ethyl Acetate (EtOAc) and Saturated Aqueous NaHCO₃ (1:1 v/v) at 0 °C.

  • Causality: The suspension must be vigorously stirred until complete dissolution occurs. This acts as a visual validation; the resulting homogeneous organic layer exclusively contains the reactive free amine.

  • Activation: Separate the organic layer, dry over Na₂SO₄, and concentrate. Redissolve the free base in anhydrous DMF.

  • Coupling: Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and your target primary amine (1.1 eq). Stir at ambient temperature for 12 hours.

  • Validation Check: Upon completion, LC-MS must indicate a shift in the primary mass. Importantly, the intact bromo-group must exhibit a characteristic 1:1 isotopic doublet (m/z [M]⁺ and [M+2]⁺) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Phase 2: Palladium-Catalyzed C2-Functionalization
  • Setup: Transfer the intermediate amide to a Schlenk flask. Add the desired arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and anhydrous K₂CO₃ (3.0 eq) in a 1,4-Dioxane/Water (4:1) mixture.

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles (oxygen strictly poisons the Pd(0) catalyst). Heat to 90 °C under argon for 8 hours.

  • Self-Validating Analytics: Quench and extract. Submit the crude mixture for High-Resolution Mass Spectrometry (HRMS). Critical diagnostic: The successful cross-coupling is definitively validated by the collapse of the isotopic Br-doublet into a single monoisotopic peak corresponding to the new C-C coupled product mass. If the 1:1 doublet remains, the oxidative addition step has failed.

Phase 3: Intramolecular Cyclization
  • Setup: The sterically enforced proximity of the C3-amine and the newly coupled C2-aryl group allows for acid-catalyzed cyclization. Reflux the intermediate in glacial acetic acid for 6 hours.

  • Validation: Monitoring via ¹H-NMR will demonstrate the disappearance of the primary amine protons (typically a broad singlet around

    
     5.0-6.5 ppm in DMSO-
    
    
    
    ) and a significant downfield shift in the adjacent aromatic protons as the extended conjugated heterocyclic system forms.

References

The molecular parameters and verified standards utilized within this whitepaper are sourced from the following authoritative chemical databases.

  • Title: 3-Amino-2-bromobenzoic acid 95% (CAS: 168899-61-4)
  • Title: 2172562-29-5 | 3-Amino-2-bromobenzoic acid hydrochloride (CAS: 2418694-21-8 Listing)
  • Title: 2-Amino-3-bromobenzoic acid papers / 3-amino-2-bromobenzoic acid hydrochloride (CAS: 2418694-21-8)

Sources

The Emerging Therapeutic Potential of 3-Amino-2-bromobenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aminobenzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a myriad of therapeutic agents.[1][2][3] This technical guide delves into the burgeoning potential of a specific, yet underexplored, member of this family: 3-Amino-2-bromobenzoic acid. While research into its derivatives is in its nascent stages, existing data on closely related analogs and the parent 3-aminobenzoic acid (3-ABA) moiety points towards significant therapeutic promise, particularly in the realms of anti-inflammatory, and potentially anticancer and antimicrobial applications. This document provides a comprehensive overview of the synthesis, known biological activities, and prospective applications of 3-Amino-2-bromobenzoic acid derivatives, offering a roadmap for researchers and drug development professionals.

Introduction: The Strategic Importance of the 3-Amino-2-bromo Substitution Pattern

The unique arrangement of the amino, bromo, and carboxylic acid functionalities on the benzene ring of 3-Amino-2-bromobenzoic acid presents a compelling starting point for drug design. The amino group at the 3-position and the carboxylic acid at the 1-position provide two key points for derivatization, allowing for the synthesis of amides, esters, and Schiff bases.[4][5] The bromine atom at the 2-position, an electron-withdrawing group, is of particular interest. Its presence can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate biological activity and metabolic stability.[5] Furthermore, the bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional structural diversity.

This guide will explore the known anti-inflammatory effects of the parent 3-aminobenzoic acid and extrapolate the potential of its brominated derivatives in this and other therapeutic areas. We will also present detailed synthetic methodologies and protocols for biological evaluation, providing a practical framework for initiating research programs centered on this promising scaffold.

Synthesis of 3-Amino-2-bromobenzoic Acid Derivatives: A Modular Approach

The synthetic utility of 3-Amino-2-bromobenzoic acid lies in its capacity to undergo a variety of chemical transformations at its functional groups. A general and efficient approach to synthesizing a library of derivatives involves the initial protection of the amino group, followed by modification of the carboxylic acid, and subsequent deprotection and/or further derivatization of the amino group.

A representative synthetic workflow is illustrated below:

A 3-Amino-2-bromobenzoic acid B Protection of Amino Group (e.g., Boc anhydride) A->B Step 1 L Schiff Base Formation (Aldehyde/Ketone) A->L Route 2 C N-Boc-3-amino-2-bromobenzoic acid B->C D Amide Coupling (Amine, Coupling Agent) C->D Route 1a E Esterification (Alcohol, Acid Catalyst) C->E Route 1b F N-Boc protected amide derivative D->F G N-Boc protected ester derivative E->G H Deprotection (e.g., TFA) F->H Step 2a I Deprotection (e.g., TFA) G->I Step 2b J Amide Derivative H->J K Ester Derivative I->K M Schiff Base Derivative L->M

Caption: General synthetic strategies for derivatization of 3-Amino-2-bromobenzoic acid.

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol outlines the synthesis of N-cyclohexyl-3-amino-2-bromobenzamide, a representative amide derivative.

Step 1: N-Boc Protection of 3-Amino-2-bromobenzoic acid

  • Dissolve 3-Amino-2-bromobenzoic acid (1.0 eq) in a suitable solvent such as dioxane or THF.

  • Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) and a base such as sodium bicarbonate (2.0 eq) dissolved in water.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the mixture with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-amino-2-bromobenzoic acid.

Step 2: Amide Coupling

  • Dissolve N-Boc-3-amino-2-bromobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add cyclohexylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected amide.

Step 3: Deprotection

  • Dissolve the N-Boc protected amide in DCM.

  • Add an excess of trifluoroacetic acid (TFA).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final amide derivative.

Biological Activities of 3-Amino-2-bromobenzoic Acid and its Derivatives

While the biological activities of derivatives of 3-Amino-2-bromobenzoic acid are an emerging area of research, studies on the parent compound, 3-aminobenzoic acid (3-ABA), and other brominated aminobenzoic acid isomers provide a strong rationale for their investigation.

Anti-inflammatory Activity

Recent research has highlighted the significant anti-inflammatory potential of dietary 3-aminobenzoic acid (3-ABA).[6] A study demonstrated that 3-ABA, which is abundant in beans, enhances intestinal epithelial integrity and attenuates experimental colitis in mice.[6] The key findings from this study include:

  • Enhanced Intestinal Barrier Function: 3-ABA was shown to upregulate the expression of tight junction proteins, such as Tjp1 and Ocln, in the colon.[6] This leads to a reduction in intestinal epithelial permeability.

  • Attenuation of Colitis: In a DSS-induced colitis mouse model, rectal administration of 3-ABA significantly reduced the severity of inflammation.[6]

  • Clinical Relevance: Fecal levels of 3-ABA were found to be significantly lower in patients with ulcerative colitis (UC), suggesting a potential role for 3-ABA in the pathophysiology of inflammatory bowel disease.[6]

The introduction of a bromine atom at the 2-position of the 3-ABA scaffold could potentially enhance these anti-inflammatory properties by increasing the compound's lipophilicity and modulating its interaction with biological targets.

Potential Anticancer Activity

While direct evidence for the anticancer activity of 3-Amino-2-bromobenzoic acid derivatives is limited, the broader class of aminobenzoic acid derivatives has shown considerable promise in this area.[3][7][8] The anticancer effects of these compounds are often attributed to their ability to inhibit various enzymes and signaling pathways involved in cancer progression.

Potential Mechanisms of Action:

  • Enzyme Inhibition: Derivatives of aminobenzoic acid have been investigated as inhibitors of various enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs) and protein kinases.[7]

  • Induction of Apoptosis: Many anticancer compounds exert their effects by inducing programmed cell death, or apoptosis, in cancer cells.[3][7]

  • Anti-proliferative Effects: These compounds can also inhibit the uncontrolled proliferation of cancer cells.[3]

The presence of the bromine atom in 3-Amino-2-bromobenzoic acid derivatives may enhance their anticancer potential. Halogen atoms are known to participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

Potential Antimicrobial Activity

The aminobenzoic acid scaffold is a well-established pharmacophore in antimicrobial drug discovery. Para-aminobenzoic acid (PABA) is an essential nutrient for many bacteria, as it is a precursor for the synthesis of folic acid.[5] Sulfonamide antibiotics, which are structural analogs of PABA, act by competitively inhibiting the enzyme dihydropteroate synthase, thereby blocking folic acid synthesis and inhibiting bacterial growth.

Derivatives of 3-Amino-2-bromobenzoic acid could exhibit antimicrobial activity through several potential mechanisms:

  • Inhibition of Folic Acid Synthesis: Although not a direct analog of PABA, the aminobenzoic acid core of these derivatives could still allow for interaction with enzymes in the folic acid synthesis pathway.[9]

  • Disruption of Other Essential Bacterial Processes: The unique substitution pattern and the presence of the bromine atom may enable these compounds to interact with other bacterial targets, leading to antimicrobial effects.

  • Structure-Activity Relationship: Studies on other brominated aminobenzoic acid derivatives have shown that the presence and position of the bromine atom can significantly influence antimicrobial activity.[5]

Future Directions and Conclusion

The exploration of 3-Amino-2-bromobenzoic acid and its derivatives represents a promising frontier in drug discovery. The demonstrated anti-inflammatory activity of the parent 3-ABA provides a solid foundation for further investigation. The unique structural features of 3-Amino-2-bromobenzoic acid, particularly the presence of the bromine atom, suggest that its derivatives could possess enhanced or novel biological activities.

Future research should focus on:

  • Synthesis of Diverse Libraries: A systematic approach to the synthesis of a wide range of amide, ester, and Schiff base derivatives of 3-Amino-2-bromobenzoic acid is warranted.

  • Comprehensive Biological Screening: These derivatives should be screened against a panel of targets to evaluate their anti-inflammatory, anticancer, and antimicrobial potential.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be conducted to identify their molecular targets and signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: A thorough investigation of the SAR will provide valuable insights for the rational design of more potent and selective analogs.

References

  • Chen, J., et al. (2020). Synthesis, structural characterization, and properties of triorganotin complexes of Schiff base derived from 3-aminobenzoic acid and salicylaldehyde or 2,4-pentanedione. Applied Organometallics Chemistry, 34(10), e5790.
  • Haroon, M., et al. (2023).
  • Sapijanskaitė-Banevič, B., et al. (2021). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. Molecules, 26(15), 4485.
  • Kumar, D., & Kumar, N. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 29-41.
  • Hisamatsu, T., et al. (2022). Dietary 3-aminobenzoic acid enhances intestinal barrier integrity and attenuates experimental colitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 322(5), G549-G561.
  • Abuelizz, H. A., et al. (2017). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Molecules, 22(7), 1103.
  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 22.
  • Chhonker, Y. S., et al. (2009). Synthesis and biological evaluation of some new Schiff bases of 4-aminobenzoic acid. E-Journal of Chemistry, 6(S1), S445-S450.
  • Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterization and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358.
  • S.N., Jebastin, J., et al. (2023).
  • Saag, M. S., et al. (2020). Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1. European Journal of Medicinal Chemistry, 194, 112252.
  • Kee, C.-L., et al. (2010). PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. Journal of Medicinal Chemistry, 53(24), 8646-8655.
  • Thijssen, H. H. (1977). P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. Journal of Medicinal Chemistry, 20(2), 233-236.
  • ResearchGate. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having anticancer activities. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. Retrieved from [Link]

  • Burton, M. F., & Neish, A. C. (1954). The Inhibition of D-Amino Acid Oxidase by Benzoic Acid and Various Monosubstituted Benzoic Acid Derivatives. Journal of the American Chemical Society, 76(2), 509-512.
  • Singh, R., et al. (2018). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 11(11), 4889-4898.
  • Reddy, C. S., et al. (2017). Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones. ACS Omega, 2(10), 6965-6976.

Sources

The Structural Anatomy of 3-Amino-2-bromobenzoic Acid Hydrochloride: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In modern drug development, the accurate structural elucidation of complex synthetic intermediates is the bulwark against downstream failures. 3-Amino-2-bromobenzoic acid hydrochloride (CAS 2418694-21-8) is a highly functionalized, ortho-halogenated anthranilic acid derivative critical to the synthesis of quinazolines and cross-coupled heterocycles. Because the hydrochloride salt form provides essential oxidative stability over the free base [1], rigorously distinguishing between the two forms via spectroscopy is an analytical necessity.

This whitepaper provides an authoritative, causality-driven framework for characterizing this compound using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FTIR) spectroscopy.

Experimental Logic & The Self-Validating Analytical Paradigm

As a Senior Application Scientist, my approach to characterization transcends merely collecting data; it requires designing a self-validating system where each analytical orthogonal confirms the findings of the others.

For 3-amino-2-bromobenzoic acid hydrochloride, the analytical vulnerabilities are threefold:

  • Salt Disproportionation: The HCl salt can easily revert to the free base (CAS 168899-61-4) under improper handling [2], altering reaction stoichiometries.

  • Proton Exchange: Solvents used in NMR can mask the critical acidic and anilinium protons.

  • Halogen Integrity: De-halogenation can occur during synthesis; we must actively prove the bromine's presence.

Workflow cluster_NMR NMR Validation (DMSO-d6) cluster_MS MS Isotopic Validation A 3-Amino-2-bromobenzoic Acid Hydrochloride (Unknown Batch) B 1H-NMR Analysis A->B F ESI(-) HRMS A->F C Integrate ~9.0 ppm (Anilinium Protons) B->C D Integral = 3H (Confirmed HCl Salt) C->D Valid E Integral = 2H (Confirmed Free Base) C->E Deviation G Check Low Mass Region (m/z 35 & 37) F->G H 3:1 Ratio Identified (Confirmed Chloride) G->H Valid

Multiplexed self-validating workflow for verifying the hydrochloride salt integrity.

High-Resolution Mass Spectrometry (HRMS)

The Causality of Dual-Mode ESI

To establish an unassailable proof of structure, we run Electrospray Ionization (ESI) in both positive and negative modes sequentially.

  • Positive Mode (+): Forces the loss of the chloride counter-ion, giving the protonated free base

    
    . The natural abundance of Bromine isotopes (
    
    
    
    at 50.69% and
    
    
    at 49.31%) dictates that we must see a 1:1 doublet peak. If the 1:1 ratio is absent, the bromine has been cleaved.
  • Negative Mode (-): This is the self-validating masterstroke. The negative mode captures the deprotonated acid

    
     but, crucially, detects the chloride ion (
    
    
    
    35.45 and 37.45 in a 3:1 ratio). Detecting this verifies that the material is the hydrochloride salt, not the free base.
Step-by-Step LC-HRMS Protocol
  • Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic acid. (Formic acid aids ionization in ESI+ but won't mask the chloride in ESI-).

  • Calibration: Infuse a standardized tuning mix (e.g., Agilent ESI-L) to calibrate mass accuracy to < 5 ppm.

  • Acquisition: Run a short 5-minute isocratic gradient on a C18 column. Collect ESI+ from

    
     100-500, and ESI- from 
    
    
    
    20-500 to ensure the chloride mass region is actively monitored.
  • Data Extraction: Extract the extracted ion chromatograms (EIC) for the expected isotopic masses.

Fragmentation A [M-Cl]+ m/z 215.96 B [M-Cl-H2O]+ m/z 197.95 A->B -H2O C [M-Cl-CO2]+ m/z 171.97 A->C -CO2 D [M-Cl-H2O-CO]+ m/z 169.95 B->D -CO

ESI(+) MS collisional fragmentation pathway of the protonated free base.

Quantitative HRMS Data Summary
Ion (

)
ModeAdduct / FragmentRelative IntensityStructural Causality
215.966ESI+

100% (Base Peak)Intact protonated base lacking chloride.
217.964ESI+

~98%Distinctive 1:1 bromine isotopic signature.
197.955ESI+

VariableLoss of

from the carboxylic moiety.
35.453ESI-

HighValidates the presence of the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Profiling

The Causality of Solvent Selection

Do not use Methanol-


 or 

. Protic solvents invoke rapid deuterium exchange with the

and

groups, rendering them invisible. By selecting Dimethyl Sulfoxide-

(DMSO-

), we stabilize these exchangeable protons through strong solvent hydrogen-bonding, allowing us to accurately integrate the

peak. An integral of 3H proves the salt; an integral of 2H indicates degradation to the primary amine.

Furthermore, the 1,2,3-trisubstitution of the benzene ring forces an classic AMX (or pseudo-ABC) splitting pattern. The anilinium ion (


) is strongly electron-withdrawing, drastically shifting the adjacent C4 proton downfield compared to a free 

group.
Step-by-Step NMR Protocol
  • Drying: Dry the sample in a vacuum desiccator (40°C, 4 hours) to eliminate ambient moisture. Water peaks (~3.3 ppm in DMSO) can shift under acidic conditions and obscure aromatic signals.

  • Preparation: Dissolve exactly 15 mg of sample in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Acquisition (

    
    ):  400 MHz spectrometer, 
    
    
    
    pulse sequence, 16 scans, 2-second relaxation delay (D1).
  • Processing: Apply a 0.3 Hz exponential line-broadening function, phase correct manually, and strictly baseline-correct before integrating the 9.0 ppm region.

Quantitative NMR Data Summary ( , 400 MHz, DMSO- )
Shift (ppm)Multiplicity

-Coupling (Hz)
IntegrationDiagnostic Assignment
13.20Broad Singlet-1H

(Carboxylic acid proton)
9.00Broad Singlet-3H

(Anilinium protons - validates salt form)
8.17Doublet of doublets7.8, 1.51H

(Aromatic, ortho to

)
7.77Doublet of doublets8.0, 1.51H

(Aromatic, ortho to

)
7.47Pseudo-Triplet7.91H

(Aromatic, meta to both substituents)

Fourier Transform Infrared (FTIR) Fingerprinting

The Causality of ATR vs. KBr Pellets

Standard pharmacopeia methods historically used KBr pellets. However, applying high physical pressure to a hydrochloride salt embedded in a Potassium Bromide matrix frequently induces ion exchange , creating the Potassium salt of the analyte and gaseous HCl, permanently altering the carbonyl stretching region.

Therefore, we mandate Attenuated Total Reflectance (ATR) FTIR . ATR requires zero mechanical matrix prep, perfectly preserving the crystalline salt phase. The key differentiator here is the "ammonium envelope"—a broad, deeply absorbing region between 3100 and 2600


, which is entirely absent in the unprotonated free base form.
Step-by-Step ATR-FTIR Protocol
  • Background: Run a 32-scan background spectrum against the bare, cleaned diamond ATR crystal.

  • Deposition: Transfer ~3 mg of pristine sample directly onto the crystal face.

  • Compression: Lower the mechanical anvil until the built-in torque-limiter clicks. Consistent pressure is vital for reproducible refractive index contact.

  • Acquisition: Scan from 4000 to 400

    
     at a resolution of 4 
    
    
    
    (32 scans).
Quantitative Vibrational Data Summary
Wavenumber (

)
Vibrational ModeStructural Causality & Observations
3100 – 2600

stretch
Highly broadened envelope masking aliphatic regions. Definitive proof of the hydrochloride salt form.
1695

stretch
Conjugated carboxylic acid. Lowered from generic aliphatic acids (~1710) due to ring resonance.
1580, 1490

stretch
Core aromatic ring breathing vibrations.
1255

stretch
Diagnostic single bond stretch of the carboxylic acid [3].
650

stretch
Halogen heavy-atom stretching mode occurring in the far fingerprint region.

Conclusion

By treating the MS, NMR, and IR characterizations not as disparate tests, but as interconnected components of a single diagnostic logic system, we eliminate false positives. Specifically, identifying the chloride counter-ion in MS (ESI-), confirming the 3H integration of the anilinium proton in NMR, and mapping the ammonium envelope in IR ensures absolute confidence before utilizing 3-amino-2-bromobenzoic acid hydrochloride in highly sensitive synthesis pipelines.

References

  • Title: 3-Amino-2-bromobenzoic acid (Free Base Structural Data) Source: PubChem, National Center for Biotechnology Information URL: [Link]

EHS & Technical Architecture for 3-Amino-2-Bromobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Guide for Drug Development Professionals & Chemical Biologists

Executive Summary

In contemporary pharmaceutical research, brominated aniline derivatives frequently serve as critical building blocks for active pharmaceutical ingredients (APIs) and reagents for peptide synthesis[1]. 3-Amino-2-bromobenzoic acid hydrochloride is one such highly functionalized intermediate. While the functional synergy of a carboxylic acid, a primary amine, and a heavy halogen allows for complex cross-coupling and amidation chemistry, it simultaneously dictates a volatile occupational hazard profile.

This technical whitepaper details the causality behind the safety, storage, and handling workflows for this specific hydrochloride salt, equipping researchers with self-validating protocols to ensure chemical integrity and personnel safety.

Quantitative Physicochemical Profiling

The physical chemistry of the compound dictates its safety protocols. Forming the hydrochloride salt protonates the amine moiety, drastically altering the solid-state behavior compared to the free base. The data below summarizes its quantitative profile.

Table 1: Key Physicochemical and Safety Parameters

ParameterQuantitative Value / DescriptorAnalytical & Safety Significance
Parent CAS Number 168899-61-4[2]Essential for accurate SDS and regulatory retrieval.
PubChem CID 21901203[3]Baseline for cross-referencing predictive toxicology.
Formula Weight (Free Base) 216.03 g/mol [1]Required for baseline mass spectrometry calibration.
Formula Weight (Salt) ~252.49 g/mol Stoichiometric adjustment needed for the HCl equivalent.
Typical Purity ≥ 95%[1]Validates suitability for peptide synthesis[1].
Primary Hazard Classes Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Defines Level C minimum PPE requirements.

Mechanistic Toxicology: The Aromatic Amine Hazard

Handling aromatic amines requires more than standard particulate precautions. The primary stealth hazard associated with brominated anilines is methemoglobinemia —a condition where the iron in hemoglobin is oxidized, neutralizing its oxygen-carrying capacity.

Causality: When inhaled or absorbed transdermally, 3-amino-2-bromobenzoic acid undergoes hepatic N-hydroxylation mediated by Cytochrome P450 enzymes. The resulting N-hydroxylarylamine is a highly reactive intermediate that oxidizes hemoglobin (


) to methemoglobin (

).

To mitigate this, exposure controls must prioritize preventing transdermal absorption (using nitrile or butyl rubber gloves) and preventing dust aerosolization during weigh-outs. This mechanistic pathway is documented across standard [4].

ToxPathway A Aromatic Amine Absorption B Hepatic CYP450 N-Hydroxylation A->B C N-Hydroxylarylamine Intermediate B->C D Hemoglobin Oxidation Fe(II) → Fe(III) C->D E Methemoglobinemia D->E

Fig 1: Cytochrome P450-mediated systemic toxicity pathway for aromatic amines.

Storage Stability & Degradation Logic

While the free base form is generally stable at room temperature[1], the hydrochloride salt introduces a critical vulnerability: hygroscopicity.

Causality: The salt actively absorbs ambient atmospheric moisture. This localized hydration creates a microscopic acidic environment (due to the dissociation of HCl). The drop in localized pH dramatically accelerates the oxidative degradation of the electron-rich aromatic amine ring, transforming the white/off-white powder into a dark, insoluble polymeric mass.

The Self-Validating Storage Protocol:

  • Primary Containment: Store the powder in a tightly sealed amber glass vial (to prevent UV-mediated radical debromination).

  • Atmospheric Control: Always backfill the vial with dry Argon (

    
    ) or Nitrogen (
    
    
    
    ) gas before sealing.
  • Validation Mechanism: Place a moisture-indicating desiccant packet (e.g., cobalt-free silica gel) inside the secondary containment. If the desiccant changes from blue to pink, the primary barrier has failed, and the atmospheric control protocol must be repeated.

StorageLogic A Ambient Moisture Exposure B Hygroscopic Absorption A->B C HCl Dissociation & pH Drop B->C D Oxidative Ring Degradation C->D E Loss of Purity D->E

Fig 2: Mechanistic degradation pathway under uncontrolled atmospheric storage.

Experimental Protocol: Advanced Spill Remediation

Due to its dual nature as an active pharmaceutical intermediate and a highly acidic salt, spill remediation must be handled with precise stoichiometry.

Step-by-Step Methodology

Step 1: State Assessment & Isolation

  • Action: Evacuate the immediate area and determine if the spill is dry powder or an aqueous solution. Don Level C PPE (N95/P100 respirator, splash goggles, and doubled nitrile gloves).

  • Causality: Dry powders pose an immediate inhalation hazard, whereas aqueous spills pose an immediate corrosive hazard to metallic lab infrastructure.

Step 2: Dust Suppression & Neutralization

  • Action: If solid, lightly mist the perimeter with water. Liberally apply a 1:1 mixture of sand and a weak base, specifically Sodium Carbonate (

    
    ) .
    
  • Causality: Using a strong base (like

    
    ) on a hydrochloride salt will trigger a highly exothermic neutralization. This heat will aerosolize the brominated organic compound, compounding the inhalation hazard. 
    
    
    
    provides a controlled, endothermic neutralization, releasing
    
    
    gas safely.

Step 3: Protocol Validation (Self-Validating Step)

  • Action: Apply a wetted piece of universal pH indicator paper directly to the remediated slurry.

  • Validation: Do not proceed to disposal until the pH paper reads consistently between 7.0 and 8.0 . If the pH remains acidic (pH < 6), reapply

    
    . This mathematically ensures the corrosive 
    
    
    
    component is fully neutralized prior to waste consolidation.

Step 4: Mechanical Recovery

  • Action: Sweep the neutralized slurry using non-sparking, chemically resistant tools into a vented hazardous waste container. Wash the localized spill zone with a 5% sodium bicarbonate solution, followed by a thorough deionized water rinse.

SpillWorkflow A Spill Detected: 3-Amino-2-bromobenzoic acid HCl B Assess Physical State A->B C Don Level B/C PPE B->C D Solid Powder Spill C->D E Aqueous Acidic Spill C->E F Dampen & Apply Na2CO3 D->F G Direct Na2CO3 Application E->G H Validate Neutrality (Target pH 7.0-8.0) F->H G->H I Hazardous Waste Disposal H->I

Fig 3: Remediating acidic halogenated aniline spills through controlled neutralization.

References

The following authoritative sources and chemical databases establish the foundational occupational standards and substance properties referenced in this guide:

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21901203, 3-Amino-2-bromobenzoic acid. Retrieved from:[Link]

  • European Chemicals Agency (ECHA) (2026). C&L Inventory - Harmonised classification and labelling databases for halogenated aromatic amines. Retrieved from:[Link]

Sources

An In-depth Technical Guide to 3-Amino-2-bromobenzoic Acid Hydrochloride: Commercial Availability, Procurement, and Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Key Building Block in Modern Synthesis

3-Amino-2-bromobenzoic acid and its hydrochloride salt are pivotal intermediates in the fields of pharmaceutical and materials science. Their trifunctional nature—possessing an amine, a carboxylic acid, and a bromine atom on an aromatic ring—offers synthetic chemists a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of the commercial landscape for 3-Amino-2-bromobenzoic acid hydrochloride, offering practical insights for researchers, chemists, and procurement specialists in the drug development and chemical synthesis sectors. While this guide focuses on the 3-amino-2-bromo isomer, it's important to note that related aminobenzoic acid analogs are also crucial building blocks in medicinal chemistry.[1][2] The strategic placement of the functional groups allows for a variety of chemical transformations, making it a valuable starting material for novel therapeutics.[3]

Chemical Properties and Specifications

A thorough understanding of the compound's properties is the first step in successful procurement and application.

PropertyValueSource
CAS Number 168899-61-4
Molecular Formula C₇H₆BrNO₂[4][5]
Molecular Weight 216.03 g/mol [4]
Appearance Solid[6]
Typical Purity ≥95% - 98%[4][5]
Melting Point 153-158 °C
Storage Conditions Room temperature, in a dry, dark place.[6][7][6][7]

Note: The hydrochloride salt form generally enhances solubility in aqueous media, a desirable characteristic for certain reaction conditions.

Commercial Availability and Major Suppliers

3-Amino-2-bromobenzoic acid and its hydrochloride salt are readily available from a range of chemical suppliers, catering to both research and bulk quantity needs. The choice of supplier often depends on the required purity, quantity, and the level of documentation provided.

SupplierPurity OfferedTypical QuantitiesNotes
Sigma-Aldrich (MilliporeSigma) 95%, 97%Grams to KilogramsA well-established supplier with extensive documentation like Certificates of Analysis (CoA) readily available.[6]
Thermo Scientific (Alfa Aesar) 97%GramsOffers this compound as part of their portfolio for pharmaceutical intermediates.[8]
BLD Pharmatech Not specified, but offers related compoundsVariesA supplier of a wide range of organic building blocks.[7]
AboundChem 98%Grams to KilogramsSpecializes in laboratory-use chemicals and requires an account for ordering.[5]
Cymit Quimica 97%GramsAn option for researchers in Europe.[9]

Expert Insight: For early-stage research and development, where reproducibility is paramount, sourcing from suppliers who provide comprehensive analytical data (e.g., NMR, HPLC, Mass Spec) with the product is highly recommended. For larger scale-up operations, a supplier's ability to provide consistent quality in larger batches becomes the primary consideration.

Procurement and Safe Handling Workflow

The procurement of a chemical intermediate like 3-Amino-2-bromobenzoic acid hydrochloride should be a systematic process to ensure both quality and safety.

Procurement and Quality Control Workflow for Chemical Intermediates.
Safe Handling and Storage

Proper handling of 3-Amino-2-bromobenzoic acid hydrochloride is crucial due to its potential hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, protective gloves, and a lab coat.[10][11][12]

  • Ventilation: Use this compound in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of dust.[10][11]

  • Storage: Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7][10] Some suppliers also recommend storing under an inert atmosphere like Argon and protecting it from light.[10]

  • In case of Exposure:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[11][12]

    • Skin: Wash off with soap and plenty of water.[11][12]

    • Ingestion: If swallowed, seek immediate medical attention.[6][11]

    • Inhalation: Move the person to fresh air.[11][12]

Quality Control and Analytical Verification

Upon receiving a shipment, it is best practice to perform in-house quality control to verify the identity and purity of the compound.

Protocol: Preparation of a Sample for NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Amino-2-bromobenzoic acid hydrochloride.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or MeOD).

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Mixing: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be necessary.

  • Analysis: Acquire the ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the known chemical structure of 3-Amino-2-bromobenzoic acid.

Applications in Research and Development

The unique arrangement of functional groups in 3-Amino-2-bromobenzoic acid makes it a valuable precursor in the synthesis of a variety of bioactive molecules. While specific applications for the hydrochloride salt are not extensively detailed in the provided search results, the parent compound and its analogs are used in:

  • Pharmaceutical Synthesis: As an intermediate in the creation of more complex drug candidates, including those for anti-inflammatory and analgesic applications.[13]

  • Kinase Inhibitor Development: The scaffold of aminobenzoic acids is utilized in the synthesis of kinase inhibitors, which are crucial in oncology research.[1]

  • Dye and Pigment Production: The chromophoric properties of the aromatic amine structure lend themselves to applications in the dye industry.[13]

  • Peptide Synthesis: This class of compounds can be used in the synthesis of peptides.[4]

Conclusion

3-Amino-2-bromobenzoic acid hydrochloride is a commercially accessible and synthetically valuable compound for researchers in drug discovery and chemical development. A successful project often begins with the careful selection of a reputable supplier and the implementation of a robust quality control process upon receipt of the material. By following the guidelines outlined in this guide, researchers can confidently source and utilize this versatile chemical building block in their synthetic endeavors.

References

  • BLD Pharm. (n.d.). 168899-61-4|3-Amino-2-bromobenzoic acid.
  • Lab Supplies. (n.d.). 3-Amino-2-bromobenzoic acid, min 95%, 1 gram.
  • Rosachem. (2008, August 12). SAFETY DATA SHEET.
  • Chem-Impex. (n.d.). 3-Amino-2-chlorobenzoic acid.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • AboundChem. (n.d.). 3-Amino-2-bromobenzoic acid.
  • Sigma-Aldrich. (n.d.). 3-Amino-2-bromobenzoic acid | 168899-61-4.
  • MilliporeSigma. (n.d.). 3-Amino-2-bromobenzoic acid 95 168899-61-4.
  • ThermoFisher. (2025, September 05). SAFETY DATA SHEET.
  • CymitQuimica. (2023, April 05). Safety Data Sheet.
  • SigmaAldrich.cn. (2025, November 06). SAFETY DATA SHEET.
  • Smolecule. (2024, April 14). Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5.
  • Thermo Scientific Chemicals. (n.d.). 2-Amino-3-bromobenzoic acid, 97% 5 g | Buy Online.
  • CymitQuimica. (n.d.). 2-Amino-3-bromobenzoic acid.
  • Benchchem. (2025). Application Notes and Protocols: The Use of 4-Amino-3-bromobenzoic Acid in Kinase Inhibitor Synthesis.
  • PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • PubChem. (n.d.). 2-Amino-3-bromobenzoic acid.

Sources

Methodological & Application

Application Note: Mechanistic Insights and Protocols for the Bromination of 3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Regioselective Electrophilic Aromatic Substitution (EAS), Directing Group Kinetics, and Synthetic Pathways

Executive Summary

The halogenation of functionalized anilines is a critical transformation in pharmaceutical chemistry, generating essential building blocks and bioisosteric alternatives for kinase inhibitors and metabolic targeting peptides [1]. The bromination of 3-aminobenzoic acid (m-aminobenzoic acid) presents a classical mechanistic challenge: a fierce regioselective "tug-of-war" between a strongly activating amino group and a deactivating carboxylic acid.

This guide provides authoritative, self-validating methodologies for both the exhaustive tribromination and the controlled monobromination of 3-aminobenzoic acid, explaining the fundamental causality behind each operational parameter.

Mechanistic Rationale: The Regioselectivity Tug-of-War

To predict and control the outcome of this electrophilic aromatic substitution (EAS), one must analyze the independent electronic contributions of the substituents on the benzoic acid scaffold.

Directing Group Dynamics
  • The Carboxylic Acid (-COOH) at C1: A strongly electron-withdrawing group (EWG). It deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5).

  • The Amino Group (-NH₂/NH₃⁺) at C3: A strongly electron-donating group (EDG) via resonance. It drastically increases electron density and directs to the ortho/para positions (C2, C4, C6).

Because the -NH₂ group is orders of magnitude more activating than the -COOH group is deactivating, the amino group completely dictates the regiochemistry . Electrophilic attack is funneled exclusively into positions 2, 4, and 6.

The Paradox of the Acidic Medium

In standard direct bromination protocols, the reaction is performed in strongly acidic aqueous media (e.g., HCl/H₂O). Under these conditions, >99.9% of the amine exists as the protonated anilinium ion (-NH₃⁺), which is meta-directing and highly deactivating. Causality Check: Why does substitution still occur at the ortho/para positions? The reaction is governed by Le Chatelier's principle and Curtin-Hammett kinetics. The minute equilibrium fraction of the unprotonated free amine is so phenomenally nucleophilic that its reaction rate with molecular bromine (


) outcompetes the inert anilinium species. As the free amine is consumed, the equilibrium instantly shifts. Furthermore, the first bromine addition lowers the pKa of the amine, shifting the equilibrium further toward the free base, triggering an uncontrollable cascade that inevitably yields 3-amino-2,4,6-tribromobenzoic acid  [2].

G SM 3-Aminobenzoic Acid (Free Amine Equilibrium) Directing Directing Group Conflict SM->Directing NH2 -NH2: o/p-Directing (Strongly Activating) Directing->NH2 COOH -COOH: m-Directing (Deactivating) Directing->COOH Positions Activated Positions: C2, C4, C6 NH2->Positions Electronic Dominance COOH->Positions Overruled Product Tribromination Cascade (2,4,6-Tribromo Isomer) Positions->Product Excess Br2 (Fast Reaction)

Regioselectivity and directing group dominance in the exhaustive bromination pathway.

Scientist Pro-Tip: What if you need substitution at C5 (3-amino-5-bromobenzoic acid)? Because C5 is shielded by the directing power of the amine, direct bromination is impossible. You must synthesize this via an entirely different route: bromination of 3-nitrobenzoic acid (directing to C5), followed by reduction of the nitro group to an amine [3].

Experimental Protocols & Methodologies

Protocol A: Exhaustive Tribromination (Synthesis of 3-Amino-2,4,6-tribromobenzoic Acid)

This protocol utilizes a continuous vapor-draw technique rather than direct liquid addition. Causality: Drawing bromine vapor through the acidic slurry limits localized concentration spikes. This prevents the powerful oxidant (


) from degrading the electron-rich aromatic ring and minimizes the formation of polymeric azo-byproducts, ensuring a highly pure precipitate [4].

Materials:

  • 3-Aminobenzoic acid (0.2 mol)

  • Concentrated Hydrochloric Acid (165 mL)

  • Distilled Water (780 mL)

  • Bromine liquid (0.88 mol, ~45 mL)

Step-by-Step Methodology:

  • Reactor Setup: In a 2-L three-necked flask equipped with a mechanical stirrer, add the 3-aminobenzoic acid, concentrated HCl, and water.

  • Thermal Control: Submerge the reactor in an ice bath to maintain the internal temperature below 5 °C.

  • Vapor Generation: Place the liquid bromine in an external vaporization flask connected to the reactor. Immerse the bromine flask in a 40–50 °C water bath.

  • Vapor Introduction: Apply moderate vacuum suction to the reactor's trap system. Draw the evolved bromine vapor slowly through the vigorously stirred acidic mixture.

  • Self-Validating Endpoint: Stir for approximately 3 hours. The reaction dictates its own completion: as the tribrominated product forms, it becomes insoluble in the dilute acid. The endpoint is reached when the thick slurry assumes a persistent, distinct yellow color (indicating unreacted trace bromine).

  • Isolation: Filter the cream-colored solid immediately. Wash copiously with cold water to strip away residual acids and bromine. Do not dry if proceeding directly to deamination workflows.

Protocol B: Controlled Monobromination via Transient Protection

To synthesize monobrominated derivatives (e.g., 4-bromo-3-aminobenzoic acid), the uncontrollable electron-donating power of the amine must be dampened. Causality: Acetylating the amine converts it into an acetamido group (-NHCOCH₃). The nitrogen's lone pair is now delocalized into the acetyl carbonyl, drastically attenuating the ring's nucleophilicity. The added steric bulk of the acetyl group also sterically shields position C2, funneling the slow, controlled bromination toward C4 and C6 [5].

Monobromination Step1 Starting Material 3-Aminobenzoic Acid Step2 Protection Step (Acetic Anhydride) Step1->Step2 Step3 Intermediate 3-Acetamidobenzoic Acid Step2->Step3 Delocalizes N-lone pair Step4 Controlled Bromination (1.05 eq Br2 / AcOH) Step3->Step4 Step5 Deprotection Step (HCl Reflux) Step4->Step5 Prevents poly-EAS cascade Step6 Target Isolation Monobrominated Isomers (4-Br and 6-Br) Step5->Step6 Fractional crystallization

Stepwise protection-bromination-deprotection workflow for controlled monobromination.

Step-by-Step Methodology:

  • Protection: Suspend 3-aminobenzoic acid in aqueous medium and react with 1.1 eq of acetic anhydride. Filter the resulting 3-acetamidobenzoic acid and dry thoroughly.

  • Halogenation: Dissolve the protected intermediate in glacial acetic acid. At room temperature, add a solution of

    
     (1.05 eq) in glacial acetic acid dropwise over 1 hour. Monitor via LC-MS until the starting material peak vanishes.
    
  • Deprotection: Concentrate the solvent under reduced pressure. Add 2M HCl and heat to reflux for 2 hours to cleave the acetyl group.

  • Precipitation & Separation: Cool the mixture and adjust the pH to ~4.5 to precipitate the monobrominated isomers (predominantly 6-bromo-3-aminobenzoic acid and 4-bromo-3-aminobenzoic acid). Isomers can be purified via preparative HPLC or fractional crystallization.

Comparative Data Summary

The diverging synthetic pathways are summarized below, highlighting the critical operational parameters that dictate the reaction outcome.

ParameterPathway A: TribrominationPathway B: Monobromination
Target Product(s) 3-Amino-2,4,6-tribromobenzoic acid4-Bromo- & 6-Bromo-3-aminobenzoic acid
Substrate Modification None (Direct EAS)N-Acetylation (Steric/Electronic Protection)
Brominating Agent Bromine vapor (

) via suction
Bromine liquid in Acetic Acid
Reaction Kinetics Extremely Fast (Cascading)Moderated (Sterically hindered)
Solvent System Dilute Aqueous HClGlacial Acetic Acid
Self-Validating Visual Slurry turns bright distinct yellowPersistent orange tint in liquid solution
Typical Yield > 85% (Crude precipitate)60 - 75% (Combined isomer fraction)

References

  • 3-Amino-2,4,6-tribromobenzoic Acid Chemical Properties PubChemLite, National Institutes of Health URL:[Link]

  • 2,4,6-Tribromobenzoic Acid (Exhaustive Bromination Protocol) Organic Syntheses, Coll. Vol. 4, p.947; Vol. 36, p.94 URL:[Link]

  • US Patent 11111271B2 (Referencing 3-Amino-4-bromobenzoic acid synthesis)

Synthesis of High-Value Heterocyclic Scaffolds from 3-Amino-2-bromobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Discovery Chemists, Process Researchers, and Medicinal Chemists

Introduction & Reactivity Profile

3-Amino-2-bromobenzoic acid hydrochloride (CAS: 168899-61-4) is a trifunctional, privileged building block utilized extensively in medicinal chemistry to construct complex tricyclic and bicyclic scaffolds. The contiguous 1,2,3-substitution pattern—featuring a carboxylic acid, a bromine atom, and a primary amine—provides a rigid, pre-organized geometric framework perfectly poised for multi-component cascades and tandem cross-coupling/cyclization reactions.

Critical Causality in Handling: Because this building block is supplied as a hydrochloride salt, precise stoichiometric adjustment of the base is the primary determinant of reaction success . In transition-metal-catalyzed cross-couplings (e.g., Sonogashira, Suzuki-Miyaura), an unneutralized ammonium species will not only fail to participate in downstream nucleophilic cyclizations but can also directly protonate the active Pd(0) catalyst, halting the catalytic cycle. All protocols developed below inherently calculate for this required acid-neutralization step.

Workflow 1: Synthesis of Indole-4-carboxylic Acid Derivatives

Indole-4-carboxylic acids are critical pharmacophores for designing kinase inhibitors and 5-HT receptor antagonists [1]. Constructing this core from 3-amino-2-bromobenzoic acid relies on a Larock-type heteroannulation or a tandem Sonogashira coupling followed by a 5-endo-dig cyclization [2].

Mechanistic Rationale
  • Oxidative Addition: The Pd(0) catalyst inserts into the sterically congested C2–Br bond. The presence of the adjacent carboxylate group can act as a directing/stabilizing moiety for the Pd(II) intermediate.

  • Transmetalation & Reductive Elimination: A terminal alkyne, activated by CuI and an amine base, transmetalates with the Pd(II) complex. Reductive elimination yields a 2-alkynyl-3-aminobenzoic acid intermediate.

  • Heteroannulation: Driven by the nucleophilicity of the adjacent, newly freed C3-primary amine, an intramolecular cyclization across the internal alkyne occurs. The original C1-carboxylic acid is flawlessly transposed to the C4-position of the resulting indole ring.

IndoleSynthesis SM 3-Amino-2-bromobenzoic Acid • HCl Base Neutralization (Et3N / K2CO3) SM->Base Coupling Sonogashira Coupling (Pd/Cu + Alkyne) Base->Coupling Intermediate 2-Alkynyl-3-amino- benzoic Acid Coupling->Intermediate Cyclization Intramolecular Annulation Intermediate->Cyclization Product Indole-4-carboxylic Acid Derivatives Cyclization->Product

Pathway demonstrating the tandem Sonogashira-cyclization yielding indole-4-carboxylic acid.

Step-by-Step Protocol

Self-Validating Checkpoints Included

  • Reagent Preparation: To an oven-dried, argon-purged Schlenk flask, add 3-amino-2-bromobenzoic acid hydrochloride (1.0 mmol, 252.5 mg), Pd(PPh₃)₄ (0.05 mmol, 58 mg), and CuI (0.1 mmol, 19 mg).

  • Solvent & Base Addition: Inject anhydrous DMF (5.0 mL) followed by Triethylamine (5.0 mmol, ~0.70 mL).

    • Causality Note: 5.0 equivalents of Et₃N are used to neutralize the HCl salt (1 eq), deprotonate the carboxylic acid for solubility (1 eq), activate the alkyne (1 eq), and maintain a basic environment for cyclization.

  • Coupling: Add the desired terminal alkyne (1.2 mmol). Stir the reaction mixture at 90 °C for 8–12 hours.

  • Validation (In-Process): Analyze via LC-MS. The disappearance of the highly polar starting material (

    
     214/216) and the appearance of the indole product mass with a distinct UV shift (indoles fluoresce bright blue under 254 nm / 365 nm UV) validates step completion.
    
  • Workup: Cool the mixture, dilute with EtOAc (20 mL), and wash with 1M aqueous HCl (2 x 10 mL) to re-protonate the carboxylic acid and remove Et₃N. Dry the organic layer over Na₂SO₄, concentrate, and purify via reverse-phase chromatography.

Workflow 2: Synthesis of Phenanthridine-4-carboxylic Acids

Phenanthridines are privileged fluorescent probes and DNA-intercalating scaffolds. We exploit a tandem Suzuki-Miyaura coupling and Schiff base condensation cascade utilizing 2-formylphenylboronic acid to construct the complete tricyclic core in a single pot [3].

Mechanistic Rationale
  • Suzuki-Miyaura Coupling: The C2-bromine is substituted with a 2-formylphenyl group via standard Pd-catalysis.

  • Thermodynamically Driven Cyclization: The spatial proximity of the C3-amine and the newly installed C2'-aldehyde triggers spontaneous nucleophilic attack.

  • Aromatization without Oxidants: Unlike many syntheses that require DDQ or air-oxidation to restore aromaticity, the elimination of water from the resulting hemiaminal directly yields the fully aromatic phenanthridine core structure. This thermodynamic sink is what makes the cascade highly efficient.

PhenanthridineSynthesis SM 3-Amino-2-bromobenzoic Acid • HCl Suzuki Suzuki-Miyaura Coupling (Pd(0)) SM->Suzuki Boronic 2-Formylphenyl- boronic Acid Boronic->Suzuki Intermediate Amino-Aldehyde Intermediate Suzuki->Intermediate Condensation Schiff Base Condensation (-H2O) Intermediate->Condensation Product Phenanthridine-4- carboxylic Acid Condensation->Product

Tandem Suzuki-Miyaura and Schiff base condensation to form the phenanthridine core.

Step-by-Step Protocol
  • Reagent Preparation: In a microwave vial or sealed tube, combine 3-amino-2-bromobenzoic acid hydrochloride (1.0 mmol, 252.5 mg), 2-formylphenylboronic acid (1.2 mmol, 180 mg), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg).

  • Aqueous Biphasic Setup: Add K₂CO₃ (4.0 mmol, 552 mg) dissolved in degassed H₂O (2.0 mL), followed by degassed 1,4-dioxane (8.0 mL).

    • Causality Note: K₂CO₃ is chosen over amines here as it is superior for the transmetalation step of the boronic acid while still effectively neutralizing the hydrochloride salt.

  • Reaction: Seal the vial and heat to 100 °C for 6 hours.

  • Validation (In-Process): Upon spotting the TLC plate (visualized under 365 nm UV), the appearance of an intensely fluorescent spot strongly indicates the formation of the highly conjugated phenanthridine core.

  • Isolation: Filter the cooled reaction mixture through a Celite pad. Acidify the aqueous filtrate to pH 3–4 using 2M HCl. The target phenanthridine-4-carboxylic acid typically precipitates directly out of the solution and can be isolated via vacuum filtration, yielding analytically pure material after a cold water wash.

Quantitative Data Summary

The table below summarizes critical reaction parameters enabling direct process comparison for scale-up.

ParameterWorkflow 1: Indole-4-carboxylic AcidsWorkflow 2: Phenanthridine-4-carboxylic Acids
Reaction Type Sonogashira + 5-endo-dig CyclizationSuzuki-Miyaura + Schiff Base Condensation
Key Reagents Terminal Alkyne, Pd(PPh₃)₄, CuI2-Formylphenylboronic acid, Pd(dppf)Cl₂
Stoichiometric Base Triethylamine (5.0 eq)Potassium Carbonate (4.0 eq)
Solvent System Anhydrous DMF1,4-Dioxane : Water (4:1)
Temperature/Time 90 °C / 8–12 hours100 °C / 6 hours
Expected Yields 60% – 85% (Substituent dependent)75% – 92%
Purification Mode Reverse-Phase Prep-HPLCAcidic Aqueous Precipitation (pH 3-4)
Core Verification Mass shift

Intense 365nm Fluorescence

References

  • Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines. (Contextualizes the synthesis of substituted indoles and references the Pd/Cu-catalyzed coupling of ortho-haloanilines). The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Pseudo-octahedral nickel(II) complexes of strongly absorbing benzannulated pincer-type amido ligands. (Validates the tandem Suzuki coupling/condensation reaction of 2-formylphenyl boronic acid and ortho-haloanilines to cleanly afford substituted phenanthridines). RSC Advances, Royal Society of Chemistry. Available at: [Link]

Application Note: Strategies for the Derivatization of the Amino Group in 3-Amino-2-Bromobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Challenges

The precise derivatization of multi-substituted anilines is a cornerstone of structure-activity relationship (SAR) explorations in drug development. 3-Amino-2-bromobenzoic acid hydrochloride (CAS: 2418694-21-8 for the HCl salt) presents a classic trifecta of synthetic challenges that routinely cause standard functionalization protocols to fail:

  • Salt Inactivation: Supplied as a hydrochloride salt, the nitrogen is locked in an

    
    -hybridized, non-nucleophilic ammonium state (
    
    
    
    ). Protons must be quantitatively scavenged to reveal the reactive lone pair[1].
  • The "Ortho-Effect" (Steric Shielding): The C2-bromine atom creates a massive van der Waals radius overlapping the trajectory required for electrophilic attack. This steric clash severely increases the activation energy required for bulky electrophiles (e.g., di-tert-butyl dicarbonate) to coordinate[2].

  • Electronic Deactivation: The strongly electronegative ortho-bromine atom exerts an inductive electron-withdrawing effect (-I). Coupled with the meta-carboxylic acid, the aniline nitrogen is highly deactivated, requiring electrophilic activation or powerful nucleophilic catalysis to force the reaction forward[3].

This application note provides field-proven, causally-explained protocols to achieve N-Boc protection, acyl amidation, and reductive amination, bypassing the kinetic and thermodynamic traps of this hindered substrate.

Derivatization Workflow & Decision Matrix

G Start 3-Amino-2-bromobenzoic acid HCl Salt Freebase Mandatory Free-basing (DIPEA or TEA) Start->Freebase Branch Derivatization Pathway Selection Freebase->Branch Boc N-Boc Protection (+ Boc2O, DMAP, Heat) Branch->Boc Amidation N-Acylation (+ R-COCl, Pyridine) Branch->Amidation RedAmin Reductive Amination (+ R-CHO, NaBH(OAc)3) Branch->RedAmin Valid1 LC-MS Verification (Analyze 1:1 Br Isotopes) Boc->Valid1 Amidation->Valid1 RedAmin->Valid1 Valid2 1H-NMR Validation (Amide/Amine -NH Shift) Valid1->Valid2

Workflow for the derivatization and structural validation of 3-Amino-2-bromobenzoic acid HCl.

Validated Methodologies

Protocol A: Catalytic N-Boc Protection of a Hindered Aniline

Standard N-Boc protection at room temperature will yield <5% product due to the steric shielding of the ortho-bromine[4]. To overcome this, we utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst combined with extended thermal stress. DMAP reacts with


 to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate, forcing the transfer of the Boc group onto the deactivated aniline[5].

Materials:

  • 3-Amino-2-bromobenzoic acid hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    , 2.5 eq)
    
  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • DMAP (0.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Free-basing: Suspend 1.0 eq of the HCl salt in anhydrous THF (0.2 M) under an argon atmosphere. Add 3.0 eq of DIPEA dropwise. Causality: The first equivalent of DIPEA neutralizes the HCl salt, while the excess neutralizes the carboxylic acid to prevent zwitterion precipitation, ensuring homogeneity.

  • Activation: Add 0.2 eq of DMAP, followed by a slow addition of 2.5 eq of

    
    . Caution: Gas evolution (
    
    
    
    ) will occur.
  • Thermal Forcing: Attach a reflux condenser and heat the reaction to 65 °C for 16-18 hours. The high temperature provides the kinetic energy needed to overcome the activation barrier established by steric repulsion[3].

  • Self-Validating Quench & Workup: Cool to room temperature and quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). The organic layer must be washed with 1M 
    
    
    
    to remove DMAP and unreacted DIPEA, followed by brine.
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under vacuum. Purify via flash chromatography (Hexanes/EtOAc).
    
Protocol B: N-Acylation (Amidation) via Acid Chlorides

Due to the low basicity of the amine, weak acylating agents (like esters or bulky anhydrides) often fail. Acid chlorides are the electrophiles of choice. We utilize Pyridine as both the base and a co-solvent. Pyridine intercepts the acid chloride to form a reactive acylpyridinium ion, facilitating transfer to the sterically hindered nitrogen[1].

Materials:

  • 3-Amino-2-bromobenzoic acid hydrochloride (1.0 eq)

  • Target Acid Chloride (R-COCl, 1.2 eq)

  • Anhydrous Pyridine (3.0 eq)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Solvation: Dissolve the starting material in anhydrous DCM. Add 3.0 eq of anhydrous Pyridine and stir for 10 minutes at 0 °C.

  • Electrophilic Addition: Dropwise, add the acid chloride (1.2 eq) over 15 minutes. Keep the reaction on an ice bath to prevent localized overheating, which can lead to competitive di-acylation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS.

  • Workup: Dilute with DCM and wash strictly with 1M

    
     (to protonate and remove pyridine into the aqueous layer), then wash with water and brine.
    

Analytical Self-Validation & Troubleshooting

To build a self-validating system, analysts must rely on specific spectroscopic signatures unique to this scaffold:

  • LC-MS Isotope Profiling: Bromine naturally exists as

    
     and 
    
    
    
    in a near 1:1 ratio. Rule of thumb: Every successful derivatization mass spectrum must exhibit the characteristic "twin peak" (M and M+2) separated by 2 m/z units at equal intensity. If this pattern is missing, the bromine was inadvertently cleaved (e.g., via unwanted palladium-catalyzed cross-coupling cross-talk in downstream steps)[3].
  • 
    -NMR Shift:  Upon amidation or Boc-protection, the 
    
    
    
    character of the nitrogen increases via resonance with the adjacent carbonyl. The original broad singlet for the
    
    
    protons (typically ~4.0 - 5.5 ppm in
    
    
    ) will disappear, replaced by a highly deshielded
    
    
    amide/carbamate proton residing between 8.5 - 10.0 ppm.

Quantitative Data Summary

The table below outlines the optimized comparative conditions required to break the kinetic barriers of the sterically hindered 3-amino-2-bromobenzoic acid framework.

Derivatization TypeKey ReagentsEquivalents (Substrate / Electrophile / Base / Cat.)Optimal Temp (°C)Time (h)Expected Yield
N-Boc Protection

, DMAP, DIPEA
1.0 / 2.5 / 3.0 / 0.265 °C18 h60–75%
Amidation R-COCl, Pyridine1.0 / 1.2 / 3.0 / None25 °C4–6 h80–90%
Reductive Amination R-CHO,

1.0 / 1.1 / 2.0 (DIPEA) / None25 °C12 h70–85%

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Describes the necessity of catalytic systems (like DMAP) to achieve N-Boc and N-Cbz protection in deactivated or sterically hindered anilines.

  • Chemistry Stack Exchange Community. (2014). Ortho-effect in substituted aromatic acids and bases. Detailed explanation of the thermodynamic and steric implications of ortho-substituted anilines inhibiting nitrogen lone pair availability.

  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Highlights the specific limitations of standard Boc2O protocols when applied to electron-poor or substituted anilines.

  • BenchChem. (2025). Managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline. Troubleshooting workflows for overcoming massive activation barriers in halogens flanking reactive aniline nitrogens.

  • NCERT. (n.d.). Amines - Chapter 9. Fundamental physical chemistry and acylation reaction mechanisms for aliphatic and aromatic amines, including salt neutralization principles.

Sources

Troubleshooting & Optimization

Improving the yield of 3-Amino-2-bromobenzoic acid;hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis and Process Optimization Support Center . As a Senior Application Scientist, my goal is not just to provide you with standard operating procedures, but to explain the causality behind each chemical intervention.

When synthesizing 3-Amino-2-bromobenzoic acid hydrochloride (CAS 168899-61-4) [1], the most reliable and regioselective pathway is the chemoselective reduction of 2-bromo-3-nitrobenzoic acid . The primary challenge in this transformation is selectively reducing the nitro group (-NO₂) to an amine (-NH₂) without inducing catalytic hydrodehalogenation (cleavage of the C-Br bond).

Below is our comprehensive troubleshooting guide, validated protocols, and mechanistic FAQs designed to ensure high yield, chemoselectivity, and self-validating isolation of the hydrochloride salt.

I. Mechanistic Workflow & Validated Protocol

To guarantee the integrity of the bromine substituent while ensuring complete reduction, the industry standard relies on Tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated Hydrochloric Acid (HCl) [2]. This method inherently yields the desired hydrochloride salt upon crystallization, eliminating the need for a separate salt-formation step.

G SM 2-Bromo-3-nitrobenzoic Acid (Starting Material) Reduction Chemoselective Reduction (70°C, 2-3 hours) SM->Reduction Reagent SnCl₂·2H₂O / Conc. HCl (Reducing Agent) Reagent->Reduction Electron Transfer Workup Cooling & Precipitation (0-5°C Ice Bath) Reduction->Workup Nitro fully reduced Product 3-Amino-2-bromobenzoic acid hydrochloride Workup->Product Filtration & Wash

Workflow for the chemoselective synthesis of 3-Amino-2-bromobenzoic acid hydrochloride.

Standard Operating Procedure (Self-Validating System):

  • Preparation: Suspend 2-bromo-3-nitrobenzoic acid (1.0 eq) in concentrated HCl (approx. 5-7 volumes).

  • Addition: Slowly add SnCl₂·2H₂O (3.5 to 4.0 eq) portion-wise at room temperature. Causality: The excess tin ensures complete reduction of intermediate nitroso and hydroxylamine species.

  • Heating: Elevate the temperature to 70 °C for 2–3 hours. Validation check: The initial suspension will dissolve into a clear, often pale-yellow solution as the polar amino-hydrochloride product forms.

  • Precipitation: Cool the reaction mixture slowly to room temperature, then transfer to an ice bath (0–5 °C).

  • Isolation: Filter the precipitated 3-amino-2-bromobenzoic acid hydrochloride using a Büchner funnel. Wash with minimum cold, dilute HCl, followed by cold diethyl ether to remove non-polar impurities.

II. Quantitative Catalyst Comparison

Understanding why we avoid standard palladium catalysts is critical. The table below summarizes the causality behind catalyst selection and its direct impact on your final yield.

Reducing Agent / CatalystReaction ConditionsTypical YieldDebromination ImpurityScientific Causality & Recommendation
SnCl₂·2H₂O / Conc. HCl 70 °C, 2–3 hrs85 – 92% < 1% Optimal. Tin(II) acts via single-electron transfer, highly specific to the nitro group. Direct formation of HCl salt.
Pd/C with H₂ gas Room Temp, 1 atm30 – 40%50 – 60%Not Recommended. Palladium inserts into the weakened C-Br bond (activated by ortho/meta substituents) causing massive hydrodehalogenation [3].
Fe powder / NH₄Cl Reflux, aq. EtOH75 – 80%< 2%Viable Alternative. Excellent chemoselectivity, but forms the free base. Requires a secondary HCl gas/solution purge to form the salt, risking yield loss.

III. Troubleshooting & FAQs

Q1: My final yield is severely reduced, and LC-MS shows a mass missing the bromine atom (-79 Da). What happened? A: You are observing hydrodehalogenation. If you attempted catalytic hydrogenation (e.g., using Pd/C, PtO₂, or even Raney Nickel), the catalyst cleaved the C-Br bond. 2-Bromo-3-nitrobenzoic acid has a highly activated aromatic ring due to the electron-withdrawing nitro and carboxyl groups [2]. You must switch to a chemoselective metal-mediated reduction, such as SnCl₂ in HCl or Fe/NH₄Cl, which reduce the nitro group without inserting into the carbon-halogen bond.

Q2: The reaction mixture never fully clarifies at 70 °C, and TLC shows multiple spots. How do I fix incomplete reduction? A: Incomplete reduction usually halts at the hydroxylamine (-NHOH) or nitroso (-NO) intermediate.

  • Causality: This occurs if the SnCl₂·2H₂O is old and has oxidized to Sn(IV) in the bottle, or if insufficient equivalents were used.

  • Solution: Always use fresh SnCl₂·2H₂O (minimum 3.5 molar equivalents). If the reaction stalls, add an additional 0.5 eq of SnCl₂ and maintain heating at 70 °C for another hour.

Q3: I achieved complete conversion, but the hydrochloride salt is not precipitating upon cooling. A: The hydrochloride salt of 3-amino-2-bromobenzoic acid is highly polar. If your HCl concentration is too low (due to dilution with water or moisture in the environment), the salt will remain dissolved.

  • Solution: Do not add water during the workup. If precipitation fails, bubble dry HCl gas into the chilled solution, or add a few milliliters of 4M HCl in dioxane to drive the equilibrium toward the insoluble salt form (common-ion effect).

Q4: The isolated powder is slightly brown instead of white/pale yellow. Does this affect downstream peptide synthesis? A: Yes, a brown discoloration indicates the presence of trace free-base oxidation (aniline oxidation) or trapped tin salts.

  • Solution: To purge tin salts, ensure the initial filtration is washed with cold, concentrated HCl. If the brown color persists, recrystallize the product by dissolving it in a minimum amount of hot ethanol, adding a drop of concentrated HCl, and precipitating with cold diethyl ether.

IV. References

  • University of Bath / NIH. "One-pot tandem Hurtley-retro-Claisen-cyclisation reactions in the synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one." Bath.ac.uk Research Portal. Available at:[Link]

Technical Support Center: Waste Management & Troubleshooting for 3-Amino-2-bromobenzoic Acid Hydrochloride Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to provide authoritative troubleshooting and safe disposal workflows for researchers utilizing 3-Amino-2-bromobenzoic acid hydrochloride (CAS: 2418694-21-8).

Due to its polyfunctional nature—featuring a highly reactive aryl bromide, a free amine, a carboxylic acid, and a hydrochloride salt—this reagent is a staple in transition metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and amide bond formations. However, the resulting waste streams are complex, often containing a mixture of heavy metals, strongly acidic aqueous phases, and halogenated organics.

This guide systematically deconstructs the causality behind experimental waste handling choices and provides self-validating protocols to ensure EHS compliance and laboratory safety.

Quantitative Hazard Matrix

To properly segregate waste, you must first understand the thresholds that convert a standard chemical byproduct into a highly regulated hazardous material.

Waste Stream ComponentOrigin in Reaction MatrixQuantitative EHS ThresholdPrimary HazardAuthorized Disposal Route
Halogenated Organics Brominated starting material, byproductsTrace Br or > 10% Halogen by volumeIncineration yields dioxins/phosgeneHalogenated Waste Carboy
Palladium Catalyst Coupling catalyst (e.g.,

)
< 1% to 5% by weightHeavy metal toxicity / PyrophoricSolid Heavy Metal Recovery
Acidic Aqueous Phase Hydrochloride salt release / QuenchpH ≤ 2.0RCRA D002 CorrosiveNeutralize (pH 6–9), then Aqueous Drum
Non-Halogenated Solvents Extraction solvents (e.g., EtOAc, Toluene)Flash point < 60°C (140°F)RCRA D001 IgnitabilityNon-Halogenated Waste Carboy
Troubleshooting & FAQs

Q: I am scaling up a Suzuki coupling with 3-Amino-2-bromobenzoic acid HCl. My organic extraction waste contains brominated byproducts. Can I dump this into the standard flammable waste carboy? A: No. Any organic phase containing brominated or chlorinated compounds must be strictly segregated into designated Halogenated Waste containers [1][1]. Causality: Halogenated waste requires specialized incineration at temperatures exceeding 1000 °C to prevent the emission of highly toxic dioxins and phosgene gas [2][2]. Mixing halogens with non-halogenated solvent waste (like pure ethanol or toluene) renders the entire bulk unrecyclable, violating solvent recovery protocols and exponentially increasing institutional disposal costs.

Q: During the aqueous workup, my aqueous layer has a pH of 1.5 due to the hydrochloride salt. Can I pour this directly into the aqueous waste drum? A: No. A pH equal to or less than 2.0 legally defines the waste as RCRA Corrosive (Hazard Code D002) [3][3]. Causality: Highly acidic solutions will degrade standard metal storage drums and react violently with incompatible chemicals in a mixed aqueous waste container. You must neutralize the solution to a pH of 6–9 using a mild base (e.g., saturated sodium bicarbonate) before disposal.

Q: A black precipitate formed in my biphasic mixture after the reaction. What is this, and how do I dispose of it safely? A: This is "Palladium Black," an agglomeration of the inactive zero-valent palladium catalyst. Causality: Palladium black poses both severe heavy metal environmental toxicity and a critical fire risk if allowed to dry in the presence of flammable solvent vapors like methanol [4][4]. You must filter the mixture, keep the palladium cake moist with water, and dispose of it in a designated heavy metal or noble metal recovery container [5][5].

Logical & Procedural Workflows

To ensure strict compliance with EHS mandates, follow these visual decision-making workflows.

WasteManagement A 3-Amino-2-bromobenzoic Acid HCl Reaction Mix B Contains Pd Catalyst? A->B C Filter over Celite Keep cake wet B->C Yes D Phase Separation B->D No C->D Filtrate E Solid Pd Waste Bin C->E Solid Cake F Aqueous Layer (Acidic from HCl) D->F Aqueous G Organic Layer (Halogenated Br) D->G Organic H Neutralize to pH 6-9 F->H J Halogenated Waste Drum G->J I Aqueous Waste Drum H->I

Workflow for segregating 3-Amino-2-bromobenzoic acid reaction waste.

HalogenLogic W Brominated Organics (>10% Halogen) S Segregation W->S M Mixed w/ Non-Halogen Solvent W->M H High-Temp Incineration (>1000°C) S->H D Destruction of Organohalogens H->D L Low-Temp Combustion M->L X Toxic Dioxin/Phosgene Emission L->X

Logical relationship between halogenated waste segregation and thermal destruction outcomes.

Self-Validating Disposal Protocol

A secure EHS methodology requires that every operational step confirms its own success before the scientist proceeds to the next. Do not proceed to subsequent steps unless the validation checkpoint is passed.

Step 1: Catalyst Filtration & Safety Wetting

  • Action: If your reaction utilized a Palladium catalyst, filter the biphasic reaction quench through a tightly packed Celite pad in a sintered glass funnel. Do not pull the filter cake fully dry with the vacuum; immediately wash the cake with water to keep the zero-valent palladium damp. Transfer the damp cake to a solid heavy metal waste jar.

  • Validation Checkpoint: Visually inspect the filtrate in the receiving flask. It must be completely transparent with zero suspended gray or black particulates. If particulates are present, the filter pad has cracked, and you must refilter the mixture.

Step 2: Phase Separation

  • Action: Transfer the particulate-free filtrate to a separatory funnel. Allow the layers to resolve completely.

  • Validation Checkpoint: Confirm that no emulsion remains at the interface. A sharp, distinct demarcation line must exist between the aqueous and organic layers. If an emulsion persists, validate phase breakage by adding a small volume of saturated brine (

    
    ) to increase aqueous density.
    

Step 3: Neutralization of the Acidic Aqueous Stream

  • Action: Drain the aqueous phase into a wide-mouth Erlenmeyer flask. Stirring constantly, slowly add saturated aqueous Sodium Bicarbonate (

    
    ) dropwise. Observe the evolution of 
    
    
    
    gas. Continue addition until gas evolution ceases.
  • Validation Checkpoint: Submerge a universal pH test strip into the homogenized aqueous layer. The strip must achieve and maintain a stable yellow-green hue (pH 6.5–7.5) for at least 60 seconds. Once validated, pour this neutralized solution into the standard Aqueous Waste carboy.

Step 4: Segregation of the Halogenated Extract

  • Action: The remaining organic layer contains the brominated starting material/product and must not be treated as a standard solvent. Wash the organic layer once with brine, dry over anhydrous

    
    , and concentrate or transfer directly.
    
  • Validation Checkpoint: Cross-reference the destination container's EHS label. You must physically verify the container is explicitly labeled for "Halogenated Organics Only" before pouring. Ensure it is firmly capped and located in secondary containment to finalize the protocol.

References
  • From Polyhalo-organic and Persistent Waste to Acetals: An Electrochemical Transfer Approach. ACS Electrochemistry. URL:[Link]

  • Chemical Waste Management & Characteristics. University of Texas EHS. URL:[Link]

  • Chemical Hygiene Plan & Safety Manual. University of Akron. URL:[Link]

  • Hazardous Waste Reduction Guidelines (Halogenated Solvents). Oregon State University Environmental Health and Safety. URL:[Link]

  • Environmental, Health, and Safety Guidelines for Natural Gas Processing (Catalyst Management). World Bank Group. URL:[Link]

Sources

Technical Support Center: Optimizing N-Alkylation of 3-Amino-2-bromobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Synthesizing Mechanistic Precision with Field-Proven Execution

Welcome to the Technical Support and Troubleshooting Guide for the N-alkylation of 3-Amino-2-bromobenzoic acid hydrochloride . This substrate is a notoriously difficult "Janus-faced" molecule. It presents a bifunctional challenge: a soft nucleophilic center (the primary aromatic amine) and a hard nucleophilic center (the carboxylate anion), all complicated by the steric shielding and electron-withdrawing inductive penalty (-I effect) of the ortho-bromo substituent. Furthermore, its delivery as a hydrochloride salt necessitates precise neutralization before any electrophilic chemistry can occur.

This guide is engineered to help you navigate chemoselectivity, prevent overalkylation, and achieve high-yielding mono-N-alkylation through mechanistically grounded protocols.

Strategic Workflow & Mechanistic Decision Tree

Before committing reagents, it is critical to select the correct synthetic pathway based on your desired alkyl group. Direct alkylation using alkyl halides inherently risks O-alkylation (esterification) and overalkylation (tertiary amine formation). Altering the reaction matrix to favor reductive amination entirely bypasses the O-alkylation pathway[1].

OptimizationWorkflow Start 3-Amino-2-bromobenzoic acid HCl (Substrate) Salt Phase 1: HCl Neutralization (Base Mediated) Start->Salt PathDirect Pathway A: Direct Alkylation Salt->PathDirect Alkyl Halides PathReductive Pathway B: Reductive Amination Salt->PathReductive Aldehydes ProbOAlk Risk: O-Alkylation (Ester Formation) PathDirect->ProbOAlk ProbDiAlk Risk: Overalkylation (Tertiary Amine) PathDirect->ProbDiAlk SolReductive Solution: Imine Reduction (NaBH(OAc)3) PathReductive->SolReductive SolDirect Solution: Cesium Effect (Cs2CO3) ProbOAlk->SolDirect ProbDiAlk->SolDirect Target Target: Mono-N-Alkylated Product SolDirect->Target SolReductive->Target

Fig 1. Mechanistic decision tree for mitigating chemoselectivity risks during N-alkylation.

Quantitative Optimization Matrix

The following table summarizes the quantitative causality between reaction conditions and anticipated chemoselectivity. Use this matrix to baseline your experimental design.

Alkylating StrategyBaseSolventTemp (°C)Equivalents (E+)Expected Mono-N-Alkylation YieldPrimary Systemic Impurity
Baseline Direct K₂CO₃ (3.0 eq)DMF601.5< 30%O-alkylated ester (Major)
Optimized Direct Cs₂CO₃ (2.5 eq)DMF0 to 251.0575 - 85%Di-alkylated amine (< 5%)
Reductive Amination DIPEA (1.1 eq)DCE251.1> 90%Unreacted starting material
Green Microwave NoneH₂O150 (MW)2.0~ 75%Di-alkylated amine

Standard Operating Procedures (SOPs)

Do not treat these protocols as mere recipes. They are engineered as self-validating systems where visual and analytical cues guarantee mechanistic progression.

Protocol A: The "Cesium Effect" Direct N-Alkylation

Mechanistic Rationale: Direct N-alkylation with standard bases (like K₂CO₃) fails because the carboxylate anion is a "harder" nucleophile than the deactivated ortho-bromo aniline, leading to rampant O-alkylation. By deploying Cesium Carbonate (Cs₂CO₃), we exploit the "Cesium Effect"[2]. The large ionic radius and soft charge density of the Cs⁺ ion loosely coordinates the carboxylate, leaving the nitrogen highly nucleophilic and preventing over-alkylation to the tertiary amine[2].

  • The "Salt-Break" Neutralization: In a flame-dried round-bottom flask, suspend 3-Amino-2-bromobenzoic acid hydrochloride (1.00 mmol) and anhydrous Cs₂CO₃ (2.50 mmol) in anhydrous DMF (5.0 mL).

    • Causality Check: 1.0 eq of base is consumed by the HCl, 1.0 eq deprotonates the carboxylic acid, and 0.5 eq acts as the operational acid scavenger during alkylation.

    • Self-Validation Point: Stir for 30 minutes at 25 °C. You must observe the heterogeneous, cloudy suspension visibly change texture, accompanied by the evolution of CO₂ gas. Do not proceed until gas evolution ceases; incomplete neutralization completely halts nucleophilic attack[3].

  • Electrophile Introduction: Cool the reaction vessel to 0 °C using an ice-water bath to kinetically suppress di-alkylation. Slowly add the alkyl halide (1.05 mmol) dropwise over 5 minutes.

  • Propagation & Monitoring: Allow the reaction to slowly warm to 25 °C.

    • Self-Validation Point: After 4 hours, pull a 10 µL aliquot, quench in H₂O/MeCN, and run LC-MS. The mass spectrum should show the desired [M+H]⁺ with <5% of the O-alkylated mass. If unreacted aniline remains, do not push the temperature up; instead, allow extended time (up to 12h) to overcome the ortho-bromo steric hindrance.

  • Quench & Isolate: Pour the mixture into ice-cold 1M HCl to reprecipitate the mono-N-alkylated benzoic acid derivative.

Protocol B: Chemoselective Reductive Amination

Mechanistic Rationale: If you are appending an alkyl chain that can be derived from an aldehyde (e.g., forming an ethyl group via acetaldehyde), this is the structurally superior route. Carboxylic acids cannot form imines. Therefore, condensing the amine with an aldehyde selectively targets the nitrogen, and subsequent reduction yields the mono-alkylated secondary amine without any risk of over-alkylation[1].

  • Free-Basing: Suspend the hydrochloride salt (1.00 mmol) in 1,2-dichloroethane (DCE) (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.10 mmol) and stir for 10 minutes to crack the salt.

  • Imine Condensation: Add the corresponding aldehyde (1.10 mmol). Stir at room temperature for 2 hours.

    • Self-Validation Point: While optional, adding 4Å molecular sieves helps drive water out. The reaction mixture will clarify as the more soluble imine intermediate forms.

  • Selective Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.50 mmol) in one portion.

    • Causality Check: NaBH(OAc)₃ is a mild reducing agent that effectively reduces iminium ions but will not touch the free aldehyde or the carboxylic acid, preserving total chemoselectivity.

    • Self-Validation Point: Expect a very mild exothermic bump upon addition.

  • Workup: Quench with saturated aqueous NaHCO₃. The product remains in the organic phase.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows massive ester formation (O-alkylation) instead of the N-alkylated product. Why is this happening and how do I fix it? Analysis: You are experiencing classical chemoselectivity failure. When deprotonated, the carboxylate (-COO⁻) becomes a hard, highly reactive oxygen nucleophile. By contrast, your amine is sterically blocked by the adjacent bulky bromine atom, and its lone pair is inductively deactivated by the halogen's electron-withdrawing nature. Solution: Abandon potassium or sodium bases. Switch to the Cesium Effect (Protocol A)[2]. Alternatively, if your target molecule permits, pivot entirely to Reductive Amination (Protocol B), which completely ignores the carboxylate group[1].

Q2: The reaction yields a 1:1 mixture of mono-alkylated and di-alkylated (tertiary) amines. How do I stop it at mono-alkylation? Analysis: Once you append the first alkyl group, its electron-donating inductive (+I) effect pushes electron density back onto the nitrogen. Mechanistically, this makes your mono-alkylated product more nucleophilic than your starting material. Solution:

  • Control Stoichiometry strictly: Never exceed 1.05 equivalents of the alkyl halide.

  • Control Temperature: Run the reaction at 0 °C to 10 °C. The secondary amine is sterically larger; low temperatures leverage this steric bulk to kinetically penalize the second alkylation event.

  • Change Base: Cesium hydroxide or carbonate has been documented to physically suppress over-alkylation due to ion-pairing dynamics with the intermediate secondary amine[2].

Q3: The reaction is completely stalled at <10% conversion. I added 3.0 equivalents of methyl iodide and heated it to 80 °C, but it just turned into black tar. What failed? Analysis: Two critical failures occurred here. First, failing to properly neutralize the HCl salt prior to adding the electrophile. If the amine remains protonated (as -NH₃⁺), it possesses no lone pair and zero nucleophilicity. Second, applying high heat to unneutralized starting materials in the presence of excess alkyl halides often induces solvent decomposition (if using DMF) and catastrophic self-polymerization or degradation[3]. Solution: You must decouple the neutralization step from the alkylation step. Follow the "Salt-Break" step in Protocol A. Ensure CO₂ gas evolution occurs before you introduce the electrophile. Keep temperatures below 25 °C.

References

  • Benchchem Technical Support Team. Application Note: Chemoselective N-Alkylation of Primary Amines with 3-(Bromomethyl)aniline. BenchChem. 3

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674-683. 2

  • Kumpaty, S. et al. Methods for Arylethylation of Amines and Heteroarenes. Thieme-Connect. 1

Sources

Challenges and solutions for scaling up 3-Amino-2-bromobenzoic acid hydrochloride production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the scale-up synthesis of 3-Amino-2-bromobenzoic acid hydrochloride . Designed for research scientists and process engineers, this guide addresses the critical mechanistic bottlenecks in translating this synthesis from the benchtop to a pilot-plant scale.

The synthesis typically relies on the reduction of the highly functionalized precursor, 2-bromo-3-nitrobenzoic acid, whose electron-withdrawing nitro and carboxyl groups highly activate the aromatic ring[1]. Below, we outline the exact causality behind reaction pitfalls, focusing on mitigating hydrodehalogenation, controlling exotherms, and isolating high-purity hydrochloride salts.

Process Visualization

G SM 2-Bromo-3-nitrobenzoic acid (Starting Material) Red_Risk Standard Pd/C H2 (High Risk of Cleavage) SM->Red_Risk Catalytic Hydrogenation Red_Safe Fe / NH4Cl / EtOH-H2O (Safe Mild Reduction) SM->Red_Safe Chemoselective Reduction Dehal 3-Aminobenzoic acid (Dehalogenated Impurity) Red_Risk->Dehal Hydrodehalogenation FreeBase 3-Amino-2-bromobenzoic acid (Amphoteric Free Base) Red_Safe->FreeBase High Yield (>90%) Salt Anhydrous HCl (g) in EtOAc (Controlled Precipitation) FreeBase->Salt Hydrohalogenation Product 3-Amino-2-bromobenzoic acid HCl (Target API Intermediate) Salt->Product Crystallization

Process workflow for 2-bromo-3-nitrobenzoic acid reduction and salt formation.

Troubleshooting Guides & FAQs
Category 1: Nitro Reduction & Chemoselectivity

Q1: We are scaling up the catalytic hydrogenation of 2-bromo-3-nitrobenzoic acid and observing >30% of a dehalogenated byproduct. How do we prevent this? A1: The inherent danger of using standard Palladium on Carbon (Pd/C) with aryl halides is hydrodehalogenation. Palladium readily undergoes oxidative addition into the weak C–Br bond; subsequent reductive elimination strips the bromine off the ring, yielding 3-aminobenzoic acid. Solution: Shift away from Pd/C. For lab-scale synthesis, Tin(II) chloride (


) has been successfully employed as a mild, chemoselective reducing agent for similar bromo-nitroaromatic compounds without cleaving the C-Br bond[2]. However, for pilot-scale manufacturing where heavy metal waste is a concern, a modified Béchamp reduction using Iron powder and 

is the industry standard.

Q2: Why use


 instead of 

in the Iron-mediated reduction?
A2: Traditional Béchamp reductions use aqueous

. However, 3-amino-2-bromobenzoic acid is amphoteric. Using strong aqueous acids prematurely forms the hydrochloride salt in the aqueous iron slurry, making extraction and filtration practically impossible.

acts as a mild proton donor (pH ~5.5)—strong enough to activate the iron surface for electron transfer, but mild enough to keep the product as a free base for easy extraction into organic solvents.
Category 2: Salt Formation & Isolation

Q3: Why does our precipitation of the hydrochloride salt yield a gummy residue when using concentrated aqueous


? 
A3:  Adding aqueous 

introduces water into the matrix. The target molecule has a molecular weight of 216.03 g/mol and contains both a carboxylic acid and a protonated amine, forming highly solvated networks or zwitterionic hydrates in the presence of water. This prevents clean crystallization. Solution: You must strictly utilize anhydrous conditions. Dissolve the free base in a moderately polar aprotic solvent (like Ethyl Acetate or MTBE) and sparge with anhydrous

gas (or add a pre-titrated solution of

in dioxane). The lack of water forces the immediate, clean precipitation of the crystalline

salt due to the common ion effect.
Quantitative Data: Reducing Agent Scale-Up Profile

To assist in your engineering choices, the table below quantifies the tradeoffs of various reduction methods for converting 2-bromo-3-nitrobenzoic acid to 3-amino-2-bromobenzoic acid.

Reduction MethodTypical Yield (%)Dehalogenation Risk (%)Scalability / Environmental ImpactProcess Causality

, Pd/C
< 50%> 40%High Scalability / Low E-factorUnacceptable due to Pd insertion into the C-Br bond.

/

85 - 90%< 1%Poor / High Heavy Metal WasteExcellent chemoselectivity[2], but restricted by toxic tin effluent.
Pt(S)/C,

88 - 92%< 2%High / Requires Flow ReactorSulfided Platinum poisons the catalyst against C-Br cleavage while allowing nitro reduction.
Fe powder /

90 - 95% < 1% Excellent / Low Cost Exotherm requires strict feed-rate control; generates iron oxide sludge but ensures pristine chemoselectivity.
Step-by-Step Scalable Protocol: Iron-Mediated Reduction & Anhydrous Salt Formation

This protocol is designed as a self-validating system . Every step contains a built-in checkpoint to ensure the reaction is proceeding as mechanistically intended.

Phase 1: Chemoselective Nitro Reduction
  • Reactor Charging: Charge a jacketed reactor with 2-bromo-3-nitrobenzoic acid (1.0 eq), Ethanol (5 volumes), and Water (2 volumes). Add

    
     (2.5 eq).
    
    • Causality: The EtOH/Water blend ensures partial solubility of the starting material while supporting the necessary proton-transfer mechanism from

      
      .
      
  • Thermal Activation: Heat the mixture to 65°C under active nitrogen sweep.

  • Controlled Reagent Feed: Add Iron powder (325 mesh, 4.0 eq) portion-wise over 90 minutes.

    • Causality: Nitro reduction is violently exothermic (

      
      ). Rate-limiting the iron addition strictly controls the thermal profile, preventing dangerous solvent boil-off.
      
    • Validation Checkpoint: The solution will transition from clear yellow to a dark brown/black slurry (formation of

      
      ). The temperature should sustain itself via the exotherm.
      
  • Slurry Filtration: Stir for 4 hours at 75°C. Monitor via HPLC until starting material < 0.5%. Filter the hot reaction mixture directly through a pad of Celite.

    • Causality: Filtering while hot prevents the 3-amino-2-bromobenzoic acid free base from precipitating into the iron sludge.

  • Phase Separation: Concentrate the filtrate under vacuum to remove ethanol. Adjust the aqueous residue to pH 4.5 using 1M

    
     or 
    
    
    
    , then extract with Ethyl Acetate (3 x 3 volumes). Dry the combined organic layers over anhydrous
    
    
    .
Phase 2: Anhydrous Hydrochloride Salt Formation
  • Solvent Preparation: Transfer the dried, water-free Ethyl Acetate solution containing the free base into a clean, dry crystallization vessel equipped with an overhead stirrer.

  • Hydrohalogenation: Slowly sparge anhydrous

    
     gas into the solution (or dropwise add 4M 
    
    
    
    in dioxane) while maintaining the temperature at 10–15°C.
    • Causality: The amine group protonates to

      
      . Because the solvent is thoroughly non-aqueous and non-polar relative to the salt, the ionic product's solubility drops drastically, initiating nucleation.
      
    • Validation Checkpoint: A dense, off-white to pale crystalline precipitate will form immediately. If the mixture turns biphasic or gummy, water has contaminated the system.

  • Isolation: Stir for an additional 60 minutes to ensure complete crystallization. Filter the solid, wash with cold MTBE to remove residual organic impurities, and dry under vacuum at 40°C to constant weight.

References
  • PubMed / Elsevier Ltd. "One-pot tandem Hurtley-retro-Claisen-cyclisation reactions in the synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one". [Link]

Sources

Validation & Comparative

A comparative study of the biological activities of 3-Amino-2-bromobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the subtle structural nuances of halogenated building blocks is critical. The substitution pattern of an aromatic ring—specifically the relative positions of amino, bromo, and carboxyl groups—profoundly dictates a molecule's steric profile, lipophilicity, and hydrogen-bonding geometry.

This guide provides an in-depth comparative analysis of 3-Amino-2-bromobenzoic acid against its prominent positional isomers: 2-Amino-3-bromobenzoic acid and 4-Amino-3-bromobenzoic acid . By examining their behavior across different biological targets, we provide a framework for logically selecting the optimal isomer for targeted therapeutic development.

Comparative Mechanistic Biology: The Impact of Positional Isomerism

The placement of the bromine atom on an aminobenzoic acid scaffold does more than just increase lipophilicity; it acts as a steric shield and a halogen-bond donor, forcefully altering the dihedral angle of adjacent functional groups.

3-Amino-2-bromobenzoic acid: The Kinase and Epigenetic Anchor

In 3-Amino-2-bromobenzoic acid, the bromine atom sits at the ortho position relative to the carboxylic acid, while the amino group is in the meta position. This specific arrangement is highly prized in oncology drug development. It serves as an essential synthon for generating quinoline-based anticancer agents that target Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)[1], and is heavily utilized in the synthesis of Enhancer of Zeste Homolog 2 (EZH2) epigenetic inhibitors[2]. The ortho-bromo group forces a perpendicular conformation of the carboxylate, optimizing the meta-amino group's trajectory to form critical hydrogen bonds within the rigid kinase hinge region.

2-Amino-3-bromobenzoic acid: The Dehydrogenase Modulator

Representing a brominated anthranilic acid derivative, 2-Amino-3-bromobenzoic acid features adjacent amino and carboxyl groups. This proximity allows for strong intramolecular hydrogen bonding, effectively planarizing the molecule. The meta-bromo substituent extends this planar hydrophobic surface, making it an excellent fit for the deep, hydrophobic active sites of dehydrogenase enzymes, acting as a potent active-site conformational lock[3].

4-Amino-3-bromobenzoic acid: The PABA Antimetabolite

Structurally analogous to para-aminobenzoic acid (PABA), 4-Amino-3-bromobenzoic acid operates primarily in the antimicrobial space. Natural PABA is a vital substrate for bacterial dihydropteroate synthase (DHPS) in the folate synthesis pathway[4]. The introduction of an ortho-bromine (relative to the amino group) introduces significant steric bulk. While the bacterial enzyme still recognizes the molecule, the bulky bromine prevents efficient coupling to pteridine, halting folate synthesis and triggering bacterial starvation[5].

PathwayRouting Root Brominated Aminobenzoic Acid Core Scaffolds Node1 3-Amino-2-bromo Isomer (Meta-amino, Ortho-bromo) Root->Node1 Node2 2-Amino-3-bromo Isomer (Anthranilic Acid Analog) Root->Node2 Node3 4-Amino-3-bromo Isomer (PABA Analog) Root->Node3 Target1 EGFR-TK / EZH2 Kinase & Epigenetic Inhibition Node1->Target1 Target2 Dehydrogenases Active-Site Blockade Node2->Target2 Target3 DHPS Enzyme Folate Synthesis Disruption Node3->Target3

Caption: Positional isomerism determines the molecular trajectory and target pathway of brominated aminobenzoic acids.

Quantitative Biological Activity Matrix

To objectively evaluate these scaffolds, we must look at the biological efficacy of the derivatives they generate. The following table synthesizes the quantitative performance metrics across their respective primary targets.

Isomer ScaffoldPrimary Target ClassMechanism of ActionEfficacy Proxy (Derivative Performance)
3-Amino-2-bromobenzoic acid Kinases (EGFR-TK)ATP-competitive hinge bindingIC50: 3.42 - 5.97 µM (Quinoline derivatives)[1]
2-Amino-3-bromobenzoic acid DehydrogenasesActive site conformational lockIC50: Low µM range (< 10 µM)[3]
4-Amino-3-bromobenzoic acid DHPS / Bacterial RibosomesFolate synthesis / Protein synthesis inhibitionMIC: 15.62 - 62.5 µM (Broad-spectrum)[4]

Experimental Validation: Self-Validating Kinase Inhibition Assay

When utilizing 3-Amino-2-bromobenzoic acid derivatives as kinase inhibitors, the experimental protocol must not just yield a result—it must continuously prove its own validity. Halogenated small molecules are notoriously prone to colloidal aggregation, which can cause false-positive, non-specific enzyme inhibition.

The following step-by-step methodology for evaluating EGFR-TK inhibition is designed as a self-validating system , ensuring data integrity through built-in causality checks.

Step 1: Compound Solubilization and Preparation
  • Action: Dissolve the 3-Amino-2-bromobenzoic acid derivative in 100% molecular biology grade DMSO to create a 10 mM master stock. Perform serial dilutions in a physiological buffer (e.g., 50 mM HEPES, pH 7.5), ensuring the final DMSO concentration in the assay does not exceed 1%.

  • Causality: Brominated aromatic rings are highly lipophilic and will precipitate in purely aqueous environments. However, DMSO concentrations above 1% will disrupt the tertiary structure of the kinase domain. The 1% threshold maintains compound solubility without compromising target integrity.

Step 2: Dynamic Light Scattering (DLS) Counter-Screen
  • Action: Prior to introducing the enzyme, run the highest concentration of your compound (e.g., 50 µM) through a DLS instrument.

  • Causality: This is your first self-validation loop. If the DLS detects particles larger than 10 nm, the compound is forming colloidal aggregates. Aggregates act as "sponges," sequestering the enzyme and yielding a false IC50. A clear DLS read proves that any subsequent inhibition is due to specific 1:1 active-site binding.

Step 3: Target Incubation and ATP Competition
  • Action: Incubate the compound with purified EGFR-TK (10 nM) for 30 minutes at room temperature before adding ATP at its predetermined Michaelis constant (

    
    ).
    
  • Causality: Pre-incubation allows the halogen-bonded complex to reach thermodynamic equilibrium. Setting the ATP concentration strictly at

    
     ensures the assay is highly sensitive to competitive inhibitors that target the ATP-binding hinge region.
    
Step 4: Fluorometric Readout and Z'-Factor Calculation
  • Action: Utilize a fluorescently labeled peptide substrate. Stop the reaction after 60 minutes and quantify fluorescence. Calculate the Z'-factor using a known positive control (e.g., Erlotinib) and a vehicle control.

  • Causality: A Z'-factor > 0.5 mathematically proves that the assay's signal-to-noise ratio is robust enough to distinguish true biological activity from baseline assay variance. If the Z'-factor falls below 0.5, the protocol halts and flags the data as untrustworthy.

ProtocolWorkflow S1 1. Solubilization (DMSO < 1% final) S2 2. DLS Screen (Rule out aggregation) S1->S2 S3 3. Target Incubation (Equilibration) S2->S3 S4 4. ATP Competition (Fluorometric Readout) S3->S4 S5 5. Z'-Factor Eval. (Data Trustworthiness) S4->S5

Caption: A self-validating experimental workflow prioritizing data integrity via orthogonal counter-screens.

Conclusion & Strategic Outlook

The strategic choice between brominated aminobenzoic acid isomers dictates the entire trajectory of a drug development program. 4-Amino-3-bromobenzoic acid offers a direct route into antimicrobial agents by mimicking natural metabolites. 2-Amino-3-bromobenzoic acid leverages its rigid, planar geometry to lock onto metabolic dehydrogenases. Ultimately, 3-Amino-2-bromobenzoic acid stands out as an elite precursor for precision oncology, where the unique spatial orientation of the ortho-bromo and meta-amino groups facilitates highly specific, ATP-competitive interactions within complex kinase pockets.

By pairing rational structural selection with self-validating assay protocols, researchers can isolate true biological activity, minimizing late-stage attrition in the drug development pipeline.

References

Sources

Cost-benefit analysis of different synthetic routes to 3-Amino-2-bromobenzoic acid;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Cost-Benefit Analysis of Synthetic Routes to 3-Amino-2-bromobenzoic Acid Hydrochloride

The 1,2,3-contiguous substitution pattern of 3-amino-2-bromobenzoic acid hydrochloride (CAS: 168899-61-4) makes it an invaluable building block in medicinal chemistry. Its highly functionalized aromatic ring acts as a core precursor for the synthesis of complex heterocycles, including 5-aminoisoquinolin-1-one (5-AIQ) analogs targeting PARP-1/2 [1], and specialized substituted benzene scaffolds acting as EZH2 inhibitors[2].

However, achieving this precise substitution sequence presents distinct regiochemical challenges. This guide provides an in-depth cost-benefit analysis of the three primary synthetic strategies, explaining the mechanistic causalities that dictate their scalability, environmental impact (E-factor), and overall yield.

Mechanistic Pathway Evaluation

The selection of a synthetic route is largely driven by the balance between raw material costs and the thermodynamic barriers to achieving regioselectivity. The three leading approaches are summarized below.

RouteComparison A Route 1: 2-Bromo-3-nitrobenzoic acid (Nitro Reduction) Target 3-Amino-2-bromobenzoic acid hydrochloride A->Target Fe / NH4Cl HCl (aq) B Route 2: 3-Aminobenzoic acid (Directed Bromination) B->Target 1. Ac2O  2. Br2 3. HCl (aq) C Route 3: 2-Bromo-3-nitrotoluene (Oxidation & Reduction) C->Target 1. KMnO4 2. Fe / HCl

Graphviz Diagram 1: Logical pathways mapping the three major synthetic routes to the target compound.

Route 1: Nitro Reduction (The Regioselective Gold Standard)

Mechanism & Causality : This route utilizes commercially available 2-bromo-3-nitrobenzoic acid, which is already perfectly pre-organized [3]. The core chemical challenge here is reducing the nitro group to an amine without triggering reductive dehalogenation (cleaving the C-Br bond). While catalytic hydrogenation (


) is the standard for nitro reductions, the high thermodynamic affinity of Palladium for aryl halides results in significant debromination. Consequently, a dissolving metal reduction utilizing Iron powder (Fe) and Ammonium Chloride (

) is employed. This method acts via single-electron transfer (SET), preserving the aryl-bromide bond while cleanly reducing the nitro moiety. Cost-Benefit : Though 2-bromo-3-nitrobenzoic acid is a more expensive starting material, the near-quantitative yield and circumvention of complex chromatography make this the most economically viable process for scale-up.
Route 2: Directed Electrophilic Aromatic Bromination (The Low-Cost Precursor Gamble)

Mechanism & Causality : Starting from cheap bulk-commodity 3-aminobenzoic acid, this route initially appears highly cost-effective. The amine is first protected (e.g., via acetylation) to prevent over-oxidation and moderate its activating effect. However, regioselectivity is fundamentally flawed. The protected amine is ortho/para directing, while the carboxylic acid is meta directing. Both groups point electrophilic attack toward the 2, 4, and 6 positions. Because the 2-position is severely sterically hindered (sandwiched between two functional groups), electrophilic bromination predominantly yields the unwanted 4-bromo and 6-bromo isomers. Cost-Benefit : The minimal upfront raw material cost is rapidly negated by disastrously low yields (<15%) of the desired 2-bromo isomer. The massive volumes of solvent required to separate these structural isomers via column chromatography drastically inflate the final cost per gram.

Route 3: Toluene Oxidation (The Upstream Integration)

Mechanism & Causality : This pathway starts further upstream with 2-bromo-3-nitrotoluene. The methyl group must be oxidized to a carboxylic acid before proceeding with the nitro reduction described in Route 1. Oxidation typically requires harsh conditions, such as refluxing with Potassium Permanganate (


).
Cost-Benefit : While 2-bromo-3-nitrotoluene is moderately priced, the extreme environmental cost (E-factor) associated with generating stoichiometric amounts of manganese dioxide (

) waste makes this route highly unfavorable for modern sustainable drug development.

Quantitative Comparison Matrix

To objectively isolate the best approach for scale-up, the key performance metrics of each route are tabulated below.

ParameterRoute 1: Nitro ReductionRoute 2: Direct BrominationRoute 3: Toluene Oxidation
Starting Material Cost HighVery LowModerate
Regioselectivity Excellent (Pre-organized)Poor (Sterically hindered)Excellent
Risk of Side Reactions Low (Dehalogenation prevented)High (Isomerization)Moderate (Over-oxidation)
Purification Requirement Simple Filtration / CrystallizationExtensive ChromatographyHeavy Metal Waste Removal
Scalability High LowModerate
Estimated Final Yield >85% <15%~60%

Standardized Experimental Protocol: Route 1 (Nitro Reduction)

Below is the self-validating, step-by-step methodology for executing the optimized Route 1 synthesis, directly yielding the hydrochloride salt to improve shelf-life and aqueous solubility.

ExperimentalWorkflow Step1 1. Dissolution Dissolve 2-bromo-3-nitrobenzoic acid in EtOH/H2O (5:1) Step2 2. SET Reduction Add Fe powder & NH4Cl Reflux at 80°C for 3h Step1->Step2 Step3 3. Filtration Hot filtration over Celite to remove insoluble Iron Oxides Step2->Step3 Step4 4. Salt Formation Acidify filtrate with conc. HCl (Dropwise until pH < 2) Step3->Step4 Step5 5. Isolation Cool to 0°C, filter precipitate, Vacuum dry at 45°C Step4->Step5

Graphviz Diagram 2: Step-by-step experimental workflow for the Fe/NH4Cl mediated reduction.

Protocol

1. Setup & Dissolution: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and internal thermometer. Suspend 2-bromo-3-nitrobenzoic acid (10.0 g, 40.6 mmol) in a mixture of Ethanol (100 mL) and DI Water (20 mL).

2. Activation & Reduction: Add solid Ammonium Chloride (


, 6.5 g, 121 mmol) to the suspension. Stir at room temperature for 5 minutes, then add activated Iron powder (Fe, 11.3 g, 203 mmol) in three distinct portions to prevent an uncontrollable exotherm.
Causality Check: 

acts as a mild proton donor that facilitates the electron transfer from the iron surface without dropping the pH low enough to cause background side-reactions.

3. Reaction Monitoring: Heat the mixture to a gentle reflux (internal temperature ~80°C) for 2.5 to 3 hours. Validate reaction completion via HPLC or TLC (DCM:MeOH 9:1, UV detection). The starting material peak should be completely exhausted.

4. Hot Filtration: While the reaction is still hot (>60°C), filter the mixture rapidly through a tightly packed pad of Celite to remove the rust-colored iron oxide sludge. Wash the filter cake with hot Ethanol (2 x 30 mL) to ensure complete recovery of the product. Note: Performing this filtration while hot ensures the newly formed aminated benzoic acid does not precipitate out alongside the iron waste.

5. Salt Formation & Isolation: Transfer the golden-yellow filtrate to a clean flask and concentrate under reduced pressure to remove the bulk of the ethanol. To the remaining aqueous layer, slowly add concentrated Hydrochloric Acid (


, 37%) dropwise under an ice bath until the pH reaches 1-2. The 3-amino-2-bromobenzoic acid hydrochloride will precipitate as an off-white to pale crystalline solid. Filter the solid under vacuum, wash with ice-cold acetone (15 mL), and dry in a vacuum oven at 45°C to constant weight.

References

  • One-pot tandem Hurtley-retro-Claisen-cyclisation reactions in the synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one (5-AIQ), a water-soluble inhibitor of PARPs. PubMed.[Link]

  • WO2012142513A1 - Substituted benzene compounds.

Spectroscopic comparison between 3-Amino-2-bromobenzoic acid and 3-Amino-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Spectroscopic Showdown: Unveiling the Structural Nuances of 3-Amino-2-bromobenzoic Acid and 3-Amino-2-chlorobenzoic Acid

For the Discerning Researcher: A Guide to Spectroscopic Differentiation

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structure is paramount. 3-Amino-2-bromobenzoic acid and 3-Amino-2-chlorobenzoic acid, two closely related halogenated aromatic amino acids, serve as vital intermediates in the synthesis of a myriad of bioactive compounds.[1][2][3] While their structural formulas differ by only a single halogen atom, this subtle distinction imparts unique physicochemical properties that can significantly influence reaction kinetics, biological activity, and final product characteristics. This guide provides an in-depth spectroscopic comparison of these two molecules, offering a robust framework for their differentiation and characterization.

A Tale of Two Halogens: The Impact on Molecular Properties

The substitution of chlorine with bromine at the C2 position of the 3-aminobenzoic acid backbone introduces subtle yet significant changes in molecular weight, electronegativity, and atomic radius. These differences are the root cause of the variations observed in their respective spectra.

Property3-Amino-2-chlorobenzoic acid3-Amino-2-bromobenzoic acid
CAS Number 108679-71-6[4]168899-61-4[5]
Molecular Formula C₇H₆ClNO₂[4]C₇H₆BrNO₂[5]
Molecular Weight 171.58 g/mol 216.03 g/mol [5]
Melting Point 154-160 °C153-158 °C[5]
Appearance Light yellow to brown crystalline powder[2]Solid[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments, which are influenced by the electronegativity and anisotropic effects of neighboring atoms and functional groups.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectra of both compounds in DMSO-d₆ are expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The primary difference between the two spectra will arise from the differing inductive and through-space effects of the chlorine and bromine substituents.

3-Amino-2-chlorobenzoic acid (Predicted in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment
~12.5-13.5br s-COOH
~7.6dH-6
~7.3tH-5
~6.8dH-4
~5.5br s-NH₂

3-Amino-2-bromobenzoic acid (Predicted in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment
~12.5-13.5br s-COOH
~7.7dH-6
~7.3tH-5
~6.7dH-4
~5.5br s-NH₂

Analysis of Predicted ¹H NMR Spectra:

The electron-withdrawing nature of the halogen at the C2 position is expected to deshield the adjacent aromatic protons. Due to the slightly higher electronegativity of chlorine compared to bromine, the proton at the H-6 position in 3-amino-2-chlorobenzoic acid may appear at a slightly upfield (lower ppm) position compared to its bromo- counterpart. However, other factors such as the "heavy atom effect" of bromine could also play a role. The broad singlets for the amine and carboxylic acid protons are due to proton exchange and hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectra will provide a clear differentiation based on the direct attachment of the halogen to the aromatic ring.

3-Amino-2-chlorobenzoic acid (Predicted in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~168C=O
~148C-3
~134C-5
~120C-1
~118C-6
~116C-4
~115C-2

3-Amino-2-bromobenzoic acid (Predicted in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~168C=O
~148C-3
~135C-5
~121C-1
~119C-6
~116C-4
~105C-2

Analysis of Predicted ¹³C NMR Spectra:

The most significant difference is expected for the C-2 carbon directly bonded to the halogen. The "heavy atom effect" of bromine is known to cause a significant upfield shift (to a lower ppm value) for the carbon to which it is attached, compared to a chlorine atom in the same position.[6] This would make the C-2 signal in 3-amino-2-bromobenzoic acid appear at a considerably lower chemical shift than in 3-amino-2-chlorobenzoic acid, providing a definitive diagnostic marker.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) B Add internal standard (e.g., TMS) if required A->B C Transfer to NMR tube B->C D Insert sample into a high-field NMR spectrometer (≥400 MHz) C->D E Acquire ¹H and ¹³C spectra D->E F Apply Fourier transform, phase and baseline correction E->F G Reference spectra to solvent or internal standard F->G H Integrate signals (¹H) and assign peaks G->H

Caption: A generalized workflow for acquiring and processing NMR spectra.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The spectra of 3-Amino-2-bromobenzoic acid and 3-Amino-2-chlorobenzoic acid are expected to be very similar, with key characteristic bands for the N-H, O-H, C=O, and aromatic C-H and C=C vibrations.

Expected Characteristic IR Absorptions (KBr Pellet)

Wavenumber (cm⁻¹)Assignment
3400-3300N-H stretching (asymmetric and symmetric)
3200-2500 (broad)O-H stretching (carboxylic acid dimer)
~1680C=O stretching (carboxylic acid)
~1620N-H bending
~1600, ~1480Aromatic C=C stretching
Below 800C-Cl and C-Br stretching

Analysis of IR Spectra:

The primary difference between the IR spectra of the two compounds will be in the fingerprint region (below 1000 cm⁻¹). The C-Br stretching vibration is expected at a lower frequency than the C-Cl stretch due to the greater mass of the bromine atom. This difference, however, may be subtle and part of a complex pattern of absorptions in this region.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Grind 1-2 mg of sample with ~100 mg of dry KBr B Press the mixture into a transparent pellet A->B C Acquire a background spectrum D Place pellet in the sample holder and acquire the sample spectrum C->D E Identify and assign characteristic absorption bands D->E

Caption: Workflow for obtaining an FT-IR spectrum using the KBr pellet technique.

Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for this class of compounds.

Expected Mass Spectrometric Data (Electron Ionization)

Feature3-Amino-2-chlorobenzoic acid3-Amino-2-bromobenzoic acid
Molecular Ion (M⁺) m/z 171 and 173 (approx. 3:1 ratio)m/z 215 and 217 (approx. 1:1 ratio)
Key Fragments Loss of -OH, -COOH, -ClLoss of -OH, -COOH, -Br

Analysis of Mass Spectra:

The most telling feature in the mass spectra will be the isotopic pattern of the molecular ion peak. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will result in two molecular ion peaks (M⁺ and M+2) with a 3:1 intensity ratio for 3-amino-2-chlorobenzoic acid. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to two molecular ion peaks of nearly equal intensity for 3-amino-2-bromobenzoic acid. This isotopic signature is a definitive method for distinguishing between the two compounds.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve sample in a volatile solvent B Inject into GC-MS system A->B C Separate components via Gas Chromatography D Ionize eluting compounds (EI, 70 eV) C->D E Analyze ions based on m/z ratio D->E F Identify molecular ion peak and isotopic pattern E->F G Analyze fragmentation pattern F->G

Caption: Generalized workflow for GC-MS analysis.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzene ring and its substituents constitute the chromophore in these molecules.

Expected UV-Vis Absorption Maxima (λmax)

The UV-Vis spectra of both compounds are expected to be similar to that of 3-aminobenzoic acid, which shows absorption maxima around 194 nm, 226 nm, and 272 nm in methanol.[7] The presence of the halogen at the 2-position is likely to cause a slight bathochromic (red) shift in these absorption bands due to its auxochromic effect. The difference in the λmax values between the chloro and bromo derivatives is expected to be minimal.

Experimental Protocol for UV-Vis Spectroscopy

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) B Use a matched cuvette with the pure solvent as a reference A->B C Place cuvettes in a dual-beam spectrophotometer D Scan a range of wavelengths (e.g., 200-400 nm) C->D E Identify the wavelength(s) of maximum absorbance (λmax) D->E

Caption: A standard workflow for obtaining a UV-Vis absorption spectrum.

Conclusion: A Multi-faceted Approach to Structural Verification

The spectroscopic differentiation of 3-Amino-2-bromobenzoic acid and 3-Amino-2-chlorobenzoic acid is a nuanced task that relies on a multi-technique approach. While IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic systems, it is the combination of NMR and Mass Spectrometry that offers the most definitive means of identification. The predicted upfield shift of the C-2 carbon in the ¹³C NMR spectrum of the bromo- derivative and the distinct isotopic patterns in the mass spectra serve as unambiguous fingerprints for each molecule. By understanding the principles behind each spectroscopic technique and the subtle electronic and steric influences of the halogen substituents, researchers can confidently characterize these important synthetic intermediates.

References

  • Supporting information - Rsc.org. (n.d.). Retrieved March 7, 2026, from [Link]

  • 3-amino-2-chlorobenzoic acid (C7H6ClNO2) - PubChemLite. (n.d.). Retrieved March 7, 2026, from [Link]

  • 3-amino-2-bromobenzoic acid - Stenutz. (n.d.). Retrieved March 7, 2026, from [Link]

  • 3-amino-2-chlorobenzoicacid CAS 108679-71-6 - Caming Pharmaceutical Ltd. (2022, April 19). Retrieved March 7, 2026, from [Link]

  • UV-Vis Spectrum of 3-Aminobenzoic Acid - SIELC Technologies. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Amino-2-bromobenzoic acid;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a system of applied biophysics and metabolic chemistry. To handle 3-Amino-2-bromobenzoic acid hydrochloride safely, laboratory personnel must understand why specific protective measures are necessary. By examining the structural liabilities of this molecule, we can design a self-validating operational protocol that protects both the researcher and the integrity of the experiment.

Mechanistic Hazard Assessment: The Causality Behind the Risks

To construct an effective Personal Protective Equipment (PPE) protocol, we must first deconstruct the dual-hazard profile of 3-Amino-2-bromobenzoic acid hydrochloride:

  • The Hydrochloride Salt (Acute Irritation): In its physical form, this compound is typically a crystalline powder[1]. The hydrochloride salt renders the solid intrinsically acidic. If airborne particulates contact the moisture of the eyes, mucous membranes, or perspiration on the skin, it dissociates to yield localized hydrochloric acid. This leads to immediate micro-abrasions and severe acute irritation.

  • The Primary Aromatic Amine Core (Systemic Toxicity): The greatest hidden risk is the primary aromatic amine (PAA) moiety. PAAs are readily absorbed through the dermal layer[2]. Once in the systemic circulation, hepatic Cytochrome P450 enzymes N-hydroxylate the amine[3]. This arylhydroxylamine metabolite penetrates erythrocytes, initiating a catalytic redox cycle that co-oxidizes oxy-hemoglobin into non-functional methemoglobin (Met-Hb)[3]. Because this reaction is enzymatically recycled by NADPH reductase, even minor dermal exposures can cascade into severe, oxygen-depriving methemoglobinemia[3].

ToxicityPathway A 3-Amino-2-bromobenzoic acid (Primary Arylamine) B Hepatic Cytochrome P450 (N-hydroxylation) A->B Systemic Absorption C Arylhydroxylamine Metabolite (Erythrocyte Penetration) B->C Metabolic Activation D Oxy-Hemoglobin (HbO2) Co-oxidation C->D E Methemoglobin (Met-Hb) -> Methemoglobinemia D->E Oxidation F Arylnitroso Intermediate D->F Intermediate Formation G NADPH Reductase (Enzymatic Reduction) F->G G->C Redox Cycling

Fig 1: Arylamine metabolic pathway highlighting the redox cycling responsible for methemoglobinemia.

Data Presentation: Physico-Chemical & Hazard Matrix

Understanding the physical properties dictates our engineering controls[1].

Property / HazardValue / IndicatorOperational Implication & Causality
GHS Classification Acute Tox. 3 (Oral)[1]Highly toxic if ingested. Requires strictly segregated weighing areas to prevent cross-contamination of multi-use lab spaces.
Physical State Solid / Crystalline[1]High risk of aerosolization during gravimetric transfer. Static charge on plastic spatulas can cause the powder to disperse unpredictably.
Solubility Profile Low in neutral water; Soluble in base/organicsDecontamination of glassware requires basic solutions or specific organic solvents; water rinsing alone will leave toxic residue.
Vapor Pressure NegligiblePrimary inhalation risk is purely from dust particulates, not chemical vapors. HEPA filtration is prioritized.

Strategic PPE Selection & Causality

Standard laboratory PPE is insufficient for handling halogenated arylamine hydrochloride salts. Every layer of defense must be intentionally selected based on the mechanisms outlined above.

Protection ZoneRequired PPEScientific Justification (The "Why")
Hands Double Gloves: Heavy-duty Nitrile (inner), standard Nitrile (outer).Arylamines slowly permeate thin nitrile. If the outer glove is contaminated with the lipophilic free-base, it can be immediately doffed, leaving the heavy-duty inner glove uncompromised.
Eyes & Face Unvented Chemical Splash Goggles.The hydrochloride salt dust will react aggressively with eye moisture. Standard safety glasses allow airborne particulates to enter from the sides.
Respiratory Chemical Fume Hood (Face velocity ≥ 0.5 m/s). If exterior handling is necessary: Half-mask respirator with P100 cartridges.Prevents inhalation of the acidic powder. P100 filters trap 99.97% of airborne solid particulates, stopping the primary vector for respiratory micro-abrasions.
Body Flame-Resistant Lab Coat + Disposable Tyvek Sleeves.A cotton lab coat's weave can trap fine powder, creating a chronic exposure source. Tyvek sleeves provide a non-porous fluid-resistant barrier over the forearms, preventing transdermal absorption.

Experimental Handling and Solubilization Protocol

Because this compound is a hydrochloride salt, researchers typically need to free-base it prior to downstream cross-coupling reactions (e.g., Buchwald-Hartwig amination). The following is a self-validating protocol ensuring safe, quantitative transfer.

Step 1: Enclosure Verification & Static Neutralization
  • Ensure the analytical balance is located within an active chemical fume hood or a dedicated vented powder enclosure.

  • Causality Check: Dry crystalline powders often hold a static charge, causing them to "jump" off the spatula. Discharge the primary chemical container and the weighing boat using a handheld anti-static ionizing gun.

Step 2: Gravimetric Transfer
  • Don the advanced PPE configuration (Double nitrile, unvented goggles, protective sleeves).

  • Using a grounded metal spatula (avoid plastic to minimize static), carefully transfer the 3-Amino-2-bromobenzoic acid hydrochloride into a tared, sealable vial.

  • Seal the vial before removing it from the balance enclosure to ensure no particulates escape into the general laboratory airflow.

Step 3: Solubilization & Base Neutralization Workflow
  • Working inside the fume hood, uncap the sealed vial and add your highly polar organic solvent (e.g., DMF or DMSO) via syringe to solubilize the powder.

  • Slowly add a mild base (e.g., Triethylamine or aqueous

    
    ) dropwise to neutralize the hydrochloride salt.
    
  • Observation: A slight exotherm may occur as the acid is neutralized. At this point, the compound exists as the free arylamine, increasing its transdermal penetration risk. Maintain strict glove discipline.

Step 4: Chemical Decontamination & Waste Segregation
  • Treat all spatulas and glassware with a 10% bleach solution followed by a mildly basic soap and water wash. This ensures the breakdown of residual arylamines and the neutralization of any remaining acids.

  • Segregate the waste as "Halogenated Organic / Nitrogenous Toxic Waste" . Never mix this waste stream with strong oxidizers, as arylamines can undergo violently exothermic oxidation.

HandlingWorkflow Step1 1. Environmental Control (Fume Hood) Step2 2. PPE Donning (Double Nitrile, Goggles) Step1->Step2 Step3 3. Static Neutralization (Anti-static Ionizer) Step2->Step3 Step4 4. Gravimetric Transfer (Closed Analytical Balance) Step3->Step4 Step5 5. Solubilization & Neutralization Step4->Step5 Step6 6. Chemical Decontamination Step5->Step6

Fig 2: Verified procedural workflow for the safe handling and processing of arylamine powders.

Emergency Spill Protocol

In the event of a powder spill outside of primary containment:

  • Evacuate & Don Respiratory Gear: Personnel should immediately step back and don a P100 half-mask respirator to avoid inhaling the resulting dust cloud.

  • Neutralize & Bind: Do not sweep dry powder. Cover the spill with an absorbent inert matrix (such as sand or vermiculite) slightly moistened with a dilute sodium bicarbonate solution to neutralize the HCl salt and suppress dust.

  • Collect & Report: Scoop the matrix using a non-sparking tool into a hazardous waste bag, seal immediately, and consult your Environmental Health & Safety (EHS) department.

By grounding our operational procedures in chemical causality, we transition from blind compliance to active, informed risk management.

References

  • Title: Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.